Product packaging for 5-Fluorouracil-15N2(Cat. No.:CAS No. 68941-95-7)

5-Fluorouracil-15N2

Cat. No.: B1339989
CAS No.: 68941-95-7
M. Wt: 132.06 g/mol
InChI Key: GHASVSINZRGABV-AKZCFXPHSA-N
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Description

5-Fluorouracil-15N2 is a useful research compound. Its molecular formula is C4H3FN2O2 and its molecular weight is 132.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3FN2O2 B1339989 5-Fluorouracil-15N2 CAS No. 68941-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-AKZCFXPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH]C(=O)[15NH]1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584013
Record name 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione
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Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68941-95-7
Record name 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID60584013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorouracil-15N2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluorouracil-15N2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Isotopic Tracer in Cancer Research and Drug Development

Introduction

5-Fluorouracil-15N2 is a stable isotope-labeled analog of the widely used antineoplastic drug, 5-Fluorouracil (5-FU). In this molecule, the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This isotopic substitution makes it an invaluable tool for researchers in various fields, particularly in pharmacology, drug metabolism, and cancer biology. The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the therapeutic drug monitoring of 5-FU. Its near-identical chemical and physical properties to the parent drug, coupled with its distinct mass, allow for precise and accurate quantification of 5-FU in biological matrices.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed (proposed) synthesis protocol, its mechanism of action, and a representative experimental workflow for its application in metabolic tracer studies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueReference
Molecular Formula C₄H₃F¹⁵N₂O₂[1]
Molecular Weight 132.06 g/mol [1]
Exact Mass 132.01192529 Da[2]
Appearance Solid[3]
Melting Point 282-286 °C[3]
Isotopic Purity ≥98 atom % ¹⁵N[1]
Solubility Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Water (Slightly)[3]
InChI Key GHASVSINZRGABV-AKZCFXPHSA-N[2]
CAS Number 68941-95-7[2]

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • Methyl fluoroacetate

  • Ethyl formate

  • Sodium methoxide

  • Toluene

  • Methanol

  • ¹⁵N-labeled Urea ((¹⁵NH₂)₂CO)

  • Concentrated Hydrochloric Acid

  • Nitrogen gas

Procedure:

  • Reaction Setup: A reaction vessel is charged with toluene and sodium methoxide under a nitrogen atmosphere.

  • Condensation: A portion of ethyl formate is added dropwise to the stirred solution. Subsequently, a mixture of methyl fluoroacetate and the remaining ethyl formate is added dropwise while maintaining the reaction temperature. The mixture is stirred to allow for the condensation reaction to proceed, forming the sodium salt of 2-fluoro-3-hydroxy-acrylate methyl ester.

  • Cyclization: Methanol and additional sodium methoxide are added to the reaction mixture. The temperature is then reduced, and ¹⁵N-labeled urea is added. This initiates the cyclization reaction to form the ¹⁵N-labeled 5-fluorouracil ring.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is cooled and stirred.

  • Precipitation: The pH of the solution is carefully adjusted to 3-4 with concentrated hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield the final product. Further purification can be achieved by recrystallization.

Note: This is a proposed synthesis and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Quantification of 5-Fluorouracil in Plasma using HPLC-MS/MS with this compound as an Internal Standard

This protocol describes a typical application of this compound.

Materials:

  • Plasma samples from patients treated with 5-Fluorouracil

  • This compound (internal standard)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: To a known volume of plasma, a specific amount of this compound internal standard solution is added.

  • Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant containing 5-Fluorouracil and the internal standard is collected.

  • LC-MS/MS Analysis: The extracted sample is injected into the HPLC-MS/MS system.

    • Chromatographic Separation: A gradient elution is performed using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid on a C18 column to separate 5-Fluorouracil from other plasma components.

    • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 5-Fluorouracil and this compound are monitored.

  • Quantification: A calibration curve is generated using known concentrations of unlabeled 5-Fluorouracil spiked into blank plasma and the fixed concentration of the internal standard. The concentration of 5-Fluorouracil in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action

This compound, being structurally and functionally analogous to 5-Fluorouracil, is expected to follow the same metabolic pathways and exert its cytotoxic effects through identical mechanisms. 5-FU is a prodrug that is converted intracellularly into several active metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell death.

The primary mechanisms of action are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The lack of dTTP results in "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

Visualizations

Anabolic and Catabolic Pathways of 5-Fluorouracil

Caption: Metabolic pathways of 5-Fluorouracil.

Experimental Workflow for a this compound Metabolic Tracer Study

Tracer_Workflow cluster_invitro In Vitro / In Vivo Experiment cluster_sampling Sample Collection cluster_analysis Metabolite Extraction and Analysis cluster_data Data Analysis start Cancer Cell Culture or Animal Model with Tumor treatment Administer this compound start->treatment incubation Time-course Incubation treatment->incubation collection Collect Cells/Tissues and Biological Fluids (e.g., plasma) incubation->collection quenching Quench Metabolism (e.g., with liquid nitrogen) collection->quenching extraction Extract Metabolites quenching->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify 15N-labeled Metabolites lcms->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis pathway_mapping Map Labeled Metabolites to Pathways flux_analysis->pathway_mapping Biological Interpretation Biological Interpretation pathway_mapping->Biological Interpretation

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluorouracil-15N2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluorouracil-15N2, a crucial labeled compound for researchers, scientists, and drug development professionals. This document details the synthetic pathway, experimental protocols, and in-depth characterization of this isotopically labeled analog of the widely used antineoplastic agent, 5-Fluorouracil.

Introduction

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[1] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells.[2] The 15N2-labeled version of 5-FU, where both nitrogen atoms in the pyrimidine ring are the heavy isotope 15N, serves as an invaluable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays.[3] This guide outlines a robust method for its synthesis and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established chemical pathway adapted for the incorporation of the 15N isotopes. The primary strategy involves the cyclization of a fluoro-substituted three-carbon unit with [1,3-15N2]urea. A common and effective method starts with the condensation of ethyl fluoroacetate with ethyl formate to form ethyl 2-fluoro-3-oxopropanoate, which is then reacted with [1,3-15N2]urea to yield the target molecule.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Ethyl_Fluoroacetate Ethyl Fluoroacetate Condensation Claisen Condensation Ethyl_Fluoroacetate->Condensation Ethyl_Formate Ethyl Formate Ethyl_Formate->Condensation Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Condensation Intermediate_1 Ethyl 2-fluoro-3-oxopropanoate (sodium salt) Condensation->Intermediate_1 Cyclization Cyclization/ Condensation Intermediate_1->Cyclization 15N2_Urea [1,3-15N2]Urea 15N2_Urea->Cyclization Intermediate_2 5-Fluoroorotic acid-15N2 analog Cyclization->Intermediate_2 Decarboxylation Decarboxylation Intermediate_2->Decarboxylation 5FU_15N2 This compound Decarboxylation->5FU_15N2 Purification Purification (Recrystallization) 5FU_15N2->Purification Final_Product Pure this compound Purification->Final_Product Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5FU This compound 5FU_in This compound 5FU->5FU_in Transport FUMP [15N2]FUMP 5FU_in->FUMP OPRT FdUMP [15N2]FdUMP 5FU_in->FdUMP TP/UP FUDP [15N2]FUDP FUMP->FUDP UMPK FUTP [15N2]FUTP FUDP->FUTP NDPK FdUDP [15N2]FdUDP FUDP->FdUDP RR RNA_Damage RNA Damage FUTP->RNA_Damage RNA Polymerase TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP [15N2]FdUTP FdUDP->FdUTP NDPK DNA_Damage DNA Damage FdUTP->DNA_Damage DNA Polymerase dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA_Damage ...

References

A Technical Guide to 5-Fluorouracil-15N2: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 5-Fluorouracil-15N2 (¹⁵N₂-5-FU), a critical isotopically labeled compound used in pharmaceutical research. Understanding these parameters is essential for the accurate design, execution, and interpretation of studies involving ¹⁵N₂-5-FU, particularly in drug metabolism, pharmacokinetics (DMPK), and as an internal standard for quantitative analysis.

Introduction to 5-Fluorouracil and Isotopic Labeling

5-Fluorouracil (5-FU) is a pyrimidine analog widely used as a chemotherapeutic agent, primarily in the treatment of colorectal, breast, and gastric cancers.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, ultimately leading to cell death.[1][3][4]

Stable isotope labeling, the substitution of an atom with its non-radioactive isotope (e.g., ¹⁴N with ¹⁵N), is a powerful technique in drug discovery and development.[5][] Labeling 5-FU with two ¹⁵N atoms (this compound) creates a molecule that is chemically identical to the parent drug but has a distinct mass.[][7] This mass difference allows for its precise differentiation and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] ¹⁵N₂-5-FU is frequently used as an internal standard in bioanalytical methods to ensure accuracy and precision in quantifying unlabeled 5-FU in plasma and other biological samples.[9][10]

Differentiating Isotopic Purity and Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters crucial for characterizing isotopically labeled compounds.

  • Isotopic Enrichment refers to the percentage of a specific isotope at a given atomic position. For this compound, it represents the mole fraction of ¹⁵N at the N1 and N3 positions of the pyrimidine ring.[11]

  • Isotopic Purity (or Species Abundance) refers to the percentage of molecules in a sample that contain the specified number of isotopic labels.[11] For ¹⁵N₂-5-FU, this is the proportion of molecules that are the M+2 species (containing two ¹⁵N atoms) relative to other isotopologues (e.g., M+0 with no ¹⁵N, or M+1 with one ¹⁵N).[11]

dot

cluster_Enrichment Isotopic Enrichment cluster_Purity Isotopic Purity (Species Abundance) enrichment Focuses on individual atomic positions. What percentage of N atoms at the N1 and N3 positions are ¹⁵N? purity Focuses on the entire molecule. What percentage of the 5-FU molecules contain exactly two ¹⁵N atoms? Concept This compound Characterization Concept->enrichment Examines the atomic level Concept->purity Examines the molecular level cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_data Data Processing prep Dissolve ¹⁵N₂-5-FU standard in appropriate solvent hplc Inject sample into HPLC/UPLC (e.g., C18 column) prep->hplc ms Electrospray Ionization (ESI) Mass Spectrometer hplc->ms fullscan Acquire Full Scan Spectrum to view isotope cluster ms->fullscan mrm Perform MRM for specific isotopologue transitions ms->mrm integrate Integrate peak areas for M+0, M+1, M+2 species fullscan->integrate mrm->integrate calculate Calculate Isotopic Purity and Enrichment integrate->calculate cluster_metabolites Intracellular Activation cluster_targets Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP FdUMP FdUMP FU->FdUMP RNA RNA Dysfunction FUTP->RNA DNA DNA Damage FdUTP->DNA TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Apoptosis Apoptosis (Cell Death) RNA->Apoptosis DNA->Apoptosis TS->Apoptosis ↓ dTMP → DNA Synthesis Inhibition

References

Navigating the Metabolic Maze: A Technical Guide to the Biological Stability of ¹⁵N Labeled 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the biological stability of ¹⁵N labeled 5-Fluorouracil (5-FU), a critical consideration for researchers leveraging this stable isotope-labeled compound in metabolic, pharmacokinetic, and pharmacodynamic studies. Understanding the fate of the ¹⁵N label within the complex network of 5-FU's metabolic pathways is paramount for accurate data interpretation and the design of robust experimental protocols.

Executive Summary

5-Fluorouracil, a cornerstone of various chemotherapy regimens, exerts its cytotoxic effects through metabolic activation into fluorinated pyrimidine nucleotides. These active metabolites interfere with DNA and RNA synthesis, ultimately leading to cell death.[1][2] The use of stable isotope-labeled 5-FU, particularly with ¹⁵N, has become an invaluable tool for tracing its metabolic fate. This guide elucidates that the ¹⁵N label on the pyrimidine ring of 5-FU exhibits high biological stability. This stability is inferred from the well-documented anabolic and catabolic pathways of 5-FU, which predominantly maintain the integrity of the pyrimidine ring or its nitrogen-containing open-chain catabolites.

Anabolic and Catabolic Fates of the ¹⁵N Label

The biological journey of ¹⁵N labeled 5-FU can be broadly categorized into two main pathways: anabolism, leading to therapeutically active compounds, and catabolism, resulting in inactive excretion products.

Anabolic Pathway: Retention of the ¹⁵N Labeled Ring

The anabolic activation of 5-FU involves its conversion into several key metabolites, each retaining the core pyrimidine structure and, consequently, the ¹⁵N label.

MetaboliteAbbreviationRole¹⁵N Label Stability
Fluorouridine MonophosphateFUMPPrecursor to other active metabolitesHigh
Fluorouridine DiphosphateFUDPPrecursor to FUTP and FdUDPHigh
Fluorouridine TriphosphateFUTPIncorporation into RNA, leading to RNA damageHigh
Fluorodeoxyuridine MonophosphateFdUMPInhibition of thymidylate synthase, disrupting DNA synthesisHigh

Catabolic Pathway: Fate of the ¹⁵N Label Following Ring Opening

The majority of administered 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] This pathway involves the opening of the pyrimidine ring; however, the nitrogen atoms are conserved in the downstream metabolites.

MetaboliteAbbreviationDescription¹⁵N Label Stability
DihydrofluorouracilDHFUReduced form of 5-FUHigh
α-fluoro-β-ureidopropionic acidFUPAProduct of pyrimidine ring openingHigh
α-fluoro-β-alanineFBALFinal major catabolite excreted in urineHigh

The retention of the nitrogen atoms in FBAL, the major urinary catabolite, provides strong evidence for the stability of the ¹⁵N label throughout the catabolic process.

Signaling and Metabolic Pathways

The metabolic transformation of 5-FU is a complex process involving multiple enzymes. The following diagram illustrates the key anabolic and catabolic pathways.

five_fu_metabolism cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) five_fu ¹⁵N-5-Fluorouracil fump ¹⁵N-FUMP five_fu->fump OPRT/UP dhfu ¹⁵N-DHFU five_fu->dhfu DPD fudp ¹⁵N-FUDP fump->fudp UMPK futp ¹⁵N-FUTP fudp->futp NDPK fdump ¹⁵N-FdUMP fudp->fdump RR rna_damage rna_damage futp->rna_damage RNA Incorporation dna_damage dna_damage fdump->dna_damage TS Inhibition fupa ¹⁵N-FUPA dhfu->fupa DPYS fbal ¹⁵N-FBAL fupa->fbal UPB1 excretion excretion fbal->excretion Urinary Excretion

Metabolic pathways of ¹⁵N labeled 5-Fluorouracil.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of ¹⁵N-5-FU in Cryopreserved Human Hepatocytes

Objective: To determine the rate of metabolism of ¹⁵N-5-FU and identify its major ¹⁵N-containing metabolites in a primary human hepatocyte culture.

Materials:

  • ¹⁵N-labeled 5-Fluorouracil (¹⁵N₂-5-FU)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • 12-well collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with 1% formic acid (quenching solution)

  • LC-MS/MS system

Methodology:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in 12-well collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • Incubation:

    • Prepare a stock solution of ¹⁵N₂-5-FU in a suitable solvent (e.g., DMSO, then dilute in media).

    • Aspirate the plating medium from the hepatocytes and replace it with fresh, pre-warmed medium containing ¹⁵N₂-5-FU at the desired final concentration (e.g., 10 µM).

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cell lysate and the supernatant.

    • For each time point, aspirate the supernatant and transfer it to a clean tube.

    • To the remaining cell monolayer, add ice-cold quenching solution (ACN with 1% formic acid) to lyse the cells and precipitate proteins. Scrape the wells and collect the lysate.

  • Sample Processing:

    • Centrifuge the collected samples (supernatant and lysate) at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to new tubes for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method capable of separating and detecting ¹⁵N₂-5-FU and its expected ¹⁵N-labeled metabolites (DHFU, FUPA, FBAL, FUMP, etc.).

    • Monitor the mass transitions specific to the ¹⁵N-labeled compounds.

  • Data Analysis:

    • Quantify the concentration of ¹⁵N₂-5-FU and its metabolites at each time point.

    • Calculate the metabolic rate and half-life of ¹⁵N₂-5-FU.

    • Confirm the presence of the ¹⁵N label in the identified metabolites by observing the expected mass shift compared to unlabeled standards.

Protocol 2: In Vivo Pharmacokinetic Study of ¹⁵N-5-FU in a Murine Model

Objective: To characterize the pharmacokinetic profile of ¹⁵N-5-FU and its major ¹⁵N-containing metabolites in plasma and urine of mice following intravenous administration.

Materials:

  • ¹⁵N-labeled 5-Fluorouracil (¹⁵N₂-5-FU) sterile solution

  • Laboratory mice (e.g., BALB/c)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • Acetonitrile (ACN) with 1% formic acid

  • LC-MS/MS system

Methodology:

  • Dosing: Administer a single intravenous (IV) bolus dose of ¹⁵N₂-5-FU to the mice via the tail vein.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-dose.

    • Immediately process the blood to obtain plasma by centrifugation.

  • Urine Collection: House the mice in metabolic cages and collect urine over a specified period (e.g., 0-24 hours).

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding a known volume of ice-cold ACN with 1% formic acid to the plasma samples. Vortex and centrifuge.

    • Urine: Dilute urine samples with an appropriate buffer or mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the processed plasma and urine samples using a validated LC-MS/MS method to quantify ¹⁵N₂-5-FU and its ¹⁵N-labeled metabolites.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) for ¹⁵N₂-5-FU from the plasma concentration-time data.

    • Quantify the amount of ¹⁵N₂-5-FU and its major ¹⁵N-labeled catabolite, ¹⁵N-FBAL, excreted in the urine to perform a partial mass balance assessment.

Workflow Diagrams

in_vitro_workflow start Start: In Vitro Stability Assay plate_cells Plate Cryopreserved Hepatocytes start->plate_cells add_drug Incubate with ¹⁵N-5-FU plate_cells->add_drug sample Collect Supernatant & Lysate at Time Points add_drug->sample quench Quench with ACN & Precipitate Proteins sample->quench centrifuge Centrifuge to Remove Debris quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis: Metabolic Rate & Half-life analyze->data end End data->end

Workflow for in vitro metabolic stability assessment.

in_vivo_workflow start Start: In Vivo PK Study dose Administer ¹⁵N-5-FU to Murine Model (IV) start->dose collect_blood Collect Blood Samples at Time Points dose->collect_blood collect_urine Collect Urine (0-24h) dose->collect_urine process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma prepare_samples Prepare Plasma & Urine for Analysis collect_urine->prepare_samples process_plasma->prepare_samples analyze LC-MS/MS Analysis prepare_samples->analyze pk_analysis Pharmacokinetic Data Analysis analyze->pk_analysis end End pk_analysis->end

Workflow for in vivo pharmacokinetic study.

Conclusion

The biological stability of the ¹⁵N label in 5-Fluorouracil is robust and well-supported by our current understanding of its metabolic fate. Both anabolic and catabolic pathways largely preserve the nitrogen atoms of the pyrimidine ring within the resulting metabolites. This inherent stability makes ¹⁵N-labeled 5-Fluorouracil an exceptional tool for researchers in drug development, enabling precise and reliable tracing of the drug and its metabolites in complex biological systems. The provided experimental protocols offer a foundational framework for conducting in vitro and in vivo studies to further characterize the metabolism and disposition of this important anticancer agent.

References

5-Fluorouracil-15N2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Fluorouracil-15N2

This technical guide provides comprehensive information on this compound, a stable isotope-labeled version of the widely used antineoplastic agent 5-Fluorouracil. This document is intended for researchers, scientists, and professionals in drug development, offering key data, metabolic pathways, and illustrative experimental contexts.

Core Compound Data

This compound is the isotopically labeled counterpart of 5-Fluorouracil, where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This labeling makes it a valuable tool in metabolic and pharmacokinetic studies.

ParameterValueReferences
CAS Number 68941-95-7[][2][3][4][5][6][7]
Molecular Formula C₄H₃F¹⁵N₂O₂[][3]
Molecular Weight 132.06 g/mol [][6][7][8]
Synonyms This compound, 5-Fluoro-2,4(1H,3H)pyrimidinedione-15N2, 5-FU-15N2[]
Isotopic Purity 98 atom % ¹⁵N[6]
Melting Point 282-286 °C[]

Mechanism of Action and Metabolic Pathway

5-Fluorouracil (5-FU) is a pyrimidine analog that functions as an antimetabolite, primarily interfering with DNA synthesis.[][9] Its cytotoxic effects are exerted through its conversion into several active metabolites.[10][11] this compound, as a labeled analog, is utilized in research to trace the metabolic fate and mechanism of action of the parent drug.[][5]

The primary mechanisms of action for 5-FU are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, which is crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[9][12] This inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.[9]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[10][13] This incorporation disrupts RNA processing and function and can lead to DNA damage.[11][12][13]

The metabolic activation and catabolism of 5-FU is a complex process involving several enzymes. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in the catabolism of 5-FU, breaking down over 80% of the administered dose.[11][12]

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the key metabolic pathways of 5-Fluorouracil, from its administration to its anabolic activation and catabolic degradation.

5-Fluorouracil Metabolic Pathway cluster_activation Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) 5-FU 5-FU FUMP Fluorouridine monophosphate (FUMP) 5-FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) 5-FU->FUDR TP DHFU Dihydrofluorouracil (DHFU) 5-FU->DHFU DPD (rate-limiting) FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP UMPK FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP NDPK FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP RNR RNA_Incorp RNA Incorporation & Disruption FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP NDPK DNA_Incorp DNA Incorporation & Damage FdUTP->DNA_Incorp FUPA Fluoro-β-ureidopropionate (FUPA) DHFU->FUPA DPYS FBAL Fluoro-β-alanine (FBAL) FUPA->FBAL UPB1

Metabolic activation and catabolism of 5-Fluorouracil.

Experimental Protocols

Detailed experimental protocols for this compound are often specific to the research being conducted. However, this section provides a generalized workflow for a common application: a synthesis method for unlabeled 5-Fluorouracil which could be adapted for the labeled compound, and an in vitro drug release study.

Illustrative Synthesis Workflow: Direct Fluorination of Uracil

A common method for synthesizing 5-Fluorouracil is the direct fluorination of uracil.[14][15] The following diagram outlines a generalized workflow for this process in a microchannel reactor system.

5-Fluorouracil Synthesis Workflow Start Start Prepare_Reactants Prepare Uracil Solution (e.g., in trifluoroacetic acid) and Fluorine-Nitrogen Gas Mixture Start->Prepare_Reactants Setup_Reactor Set up Microchannel Reactor System (Premix, Reaction, and Quench Modules) Prepare_Reactants->Setup_Reactor Set_Conditions Set Reaction Conditions (Temperature, Pressure, Flow Rates) Setup_Reactor->Set_Conditions Introduce_Reactants Continuously Introduce Reactants into the Reactor Set_Conditions->Introduce_Reactants Reaction Fluorination Reaction in Microchannel Introduce_Reactants->Reaction Quench Quench the Reaction Reaction->Quench Separate Separate Crude Product (Gas-Liquid Separator) Quench->Separate Purify_Dry Purify and Dry the 5-Fluorouracil Product Separate->Purify_Dry Analyze Analyze Product Purity and Yield (e.g., HPLC) Purify_Dry->Analyze End End Analyze->End

Generalized workflow for the synthesis of 5-Fluorouracil.
General Protocol: In Vitro Drug Release Study

An in vitro drug release study is a common experiment to evaluate the release profile of a drug from a formulation, such as a nanoemulsion.[16]

  • Preparation of Dialysis Membrane: A dialysis membrane is soaked in a phosphate buffer (e.g., pH 7.4) for a specified period, typically 12 hours, to ensure it is fully hydrated and permeable.[16]

  • Sample Preparation: A known quantity of the 5-Fluorouracil formulation (e.g., a nanoemulsion containing the equivalent of 5 mg of 5-FU) is dispersed in a small volume of the phosphate buffer.[16]

  • Loading the Dialysis Bag: The prepared drug sample is placed inside the activated dialysis membrane bag, and both ends are securely sealed.

  • Release Study Setup: The sealed dialysis bag is placed in a larger volume of the same phosphate buffer, which serves as the release medium. The setup is maintained at a constant temperature (e.g., 37°C) and stirred continuously.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh buffer is added to maintain a constant volume.

  • Analysis: The concentration of 5-Fluorouracil in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is plotted against time to determine the release kinetics.

References

Navigating the Metabolic Maze: An In-depth Technical Guide to the Fate of 5-Fluorouracil-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Fluorouracil (5-FU), with a specific focus on the use of its stable isotope-labeled form, 5-Fluorouracil-15N2, in elucidating its complex intracellular journey. 5-FU remains a cornerstone of chemotherapy for various solid tumors, and a thorough understanding of its metabolic activation (anabolism) and degradation (catabolism) is critical for optimizing its therapeutic efficacy and mitigating its toxicity.

Introduction to 5-Fluorouracil Metabolism

5-Fluorouracil, a fluorinated pyrimidine analog, exerts its cytotoxic effects by interfering with DNA and RNA synthesis. Upon entering the cell, 5-FU is converted into several active metabolites that disrupt these fundamental cellular processes. The metabolic fate of 5-FU is a bifurcation of two competing pathways: the anabolic pathway, which leads to the formation of cytotoxic nucleotides, and the catabolic pathway, which results in the breakdown and inactivation of the drug. It has been demonstrated that 80% to 85% of administered 5-FU is catabolized to inactive metabolites, with only 1 to 3% contributing to the cytotoxic effects through anabolic actions.[1][2]

This compound as a Metabolic Tracer: The use of stable isotope-labeled compounds like this compound is instrumental in metabolic research.[3] By incorporating two heavy nitrogen isotopes, researchers can accurately trace the parent drug and its various metabolites through complex biological systems using mass spectrometry-based techniques. This allows for precise quantification and metabolic flux analysis, providing invaluable insights into the dynamics of 5-FU metabolism in both healthy and cancerous tissues.

The Anabolic Pathway: Activation to Cytotoxicity

The therapeutic efficacy of 5-FU is dependent on its conversion to fluoronucleotides. This multi-step enzymatic process, known as the anabolic pathway, results in the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1]

  • FdUMP: This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS leads to a depletion of dTTP, disrupting DNA synthesis and repair, ultimately triggering cell death.

  • FUTP: This metabolite is incorporated into RNA in place of uridine triphosphate (UTP), leading to alterations in RNA processing and function.

  • FdUTP: This metabolite can be misincorporated into DNA, causing DNA damage.[1]

The key enzymes involved in the anabolic pathway include orotate phosphoribosyltransferase (OPRT), uridine phosphorylase (UP), uridine kinase (UK), thymidine phosphorylase (TP), and thymidine kinase (TK).

The Catabolic Pathway: Degradation and Inactivation

The majority of administered 5-FU is rapidly broken down through the catabolic pathway, primarily in the liver. This pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in 5-FU catabolism.[1] The breakdown of 5-FU proceeds through several intermediates, ultimately leading to the formation of non-toxic, excretable products.

The main catabolites of 5-FU are:

  • Dihydrofluorouracil (DHFU): The product of the initial reduction of 5-FU by DPD.

  • α-fluoro-β-ureidopropionic acid (FUPA): Formed from the cleavage of the pyrimidine ring of DHFU.

  • α-fluoro-β-alanine (FBAL): The final major catabolite, which is then excreted in the urine. Approximately 60–90% of the administered 5-FU is excreted in the urine as FBAL within 24 hours.[1]

Deficiencies in DPD activity can lead to a significant reduction in 5-FU clearance, resulting in increased levels of the drug and its active metabolites, which can cause severe and potentially life-threatening toxicity.[4]

Quantitative Analysis of 5-Fluorouracil and its Metabolites

Table 1: Plasma Concentrations of 5-Fluorouracil and its Metabolites in Colon Cancer Patients

CompoundMedian Cmax (µg/mL)Median AUC (0-2h) (h x µg/mL)
5-Fluorouracil (5-FU) 55.4411.59
Dihydrofluorouracil (FUH2) 6.235.94

Data adapted from a study on colon cancer patients treated with folinic acid and 5-FU 400 mg/m² by intravenous bolus injection.[5]

Table 2: Intracellular Concentrations of 5-FU Nucleotides in PBMCs of Patients Treated with Capecitabine

MetaboliteConcentration Range on Day 1 (µM)Concentration Range on Day 14 (µM)
FUTP 0.64 - 14
FdUTP
FdUMP

LOD: Limit of Detection. Data from patients treated with capecitabine, an oral prodrug of 5-FU.[6]

Experimental Protocols

Quantification of 5-Fluorouracil in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes a common method for the accurate quantification of 5-FU in plasma samples.

1. Sample Preparation:

  • To 300 µL of plasma, add 30 µL of the internal standard solution (1,3-15N2-5FU).
  • Deproteinize the sample by centrifugation over a Microcon YM-30 filter.
  • To 70 µL of the deproteinized plasma sample, add 2 µL of 25% (w/v) formic acid.

2. LC-MS/MS Analysis:

  • Inject 50 µL of the prepared sample into the HPLC-MS/MS system.
  • HPLC System: Agilent 1100 system or equivalent.
  • Column: Phenomenex Luna HILIC column (3 µm, 150 mm × 2.00 mm, 200 Å).
  • Mobile Phase A: 100 mM ammonium formate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate 5-FU from other plasma components.
  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., AB Sciex 4000 Qtrap).
  • Ionization Mode: Negative electrospray ionization (ESI-).
  • MRM Transitions:
  • 5-FU: m/z 129.0 → 42.0
  • This compound: m/z 131.0 → 43.0

3. Quantification:

  • The concentration of 5-FU in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-FU.

Analysis of Intracellular 5-Fluorouracil Nucleotides in PBMCs

This protocol outlines the steps for measuring the active metabolites of 5-FU within cells.

1. Cell Lysis and Nucleotide Extraction:

  • Isolate PBMCs from patient blood samples.
  • Perform cell lysis using a validated method to release intracellular contents while preserving the integrity of the nucleotides.
  • Extract the nucleotides from the cell lysate using a suitable solvent, such as methanol.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a chromatographic method optimized for the separation of endogenous and fluorinated nucleotides. A porous graphitic carbon column can be effective.
  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap) for sensitive and specific detection of FUTP, FdUTP, and FdUMP.
  • Validation: The assay should be validated for linearity, accuracy, and precision in the relevant concentration ranges in PBMC lysate.[7]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and an experimental workflow.

5-Fluorouracil Anabolic Pathway FU 5-Fluorouracil (5-FU) FUR Fluorouridine (FUR) FU->FUR UP FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP FUR->FUMP UK FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA RNA Incorporation (Altered Function) FUTP->RNA FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS Thymidylate Synthase Inhibition FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Incorporation (Damage) FdUTP->DNA

Caption: Anabolic pathway of 5-Fluorouracil leading to active metabolites.

5-Fluorouracil Catabolic Pathway FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (rate-limiting) FUPA α-fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL β-ureidopropionase Excretion Urinary Excretion FBAL->Excretion

Caption: Catabolic pathway of 5-Fluorouracil leading to inactive metabolites.

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with 5-FU-15N2 (Internal Standard) Plasma->Spike Deproteinate Protein Precipitation/ Filtration Spike->Deproteinate Extract Final Extract Deproteinate->Extract Injection Injection into LC-MS/MS Extract->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification based on Peak Area Ratios Detection->Quantification Result Concentration of 5-FU Quantification->Result

Caption: Experimental workflow for quantifying 5-FU using LC-MS/MS.

Conclusion

The metabolic fate of 5-Fluorouracil is a complex interplay between anabolic activation and catabolic degradation. A detailed understanding of these pathways is paramount for developing strategies to enhance its therapeutic index. The use of stable isotope-labeled this compound in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful tool for researchers and drug development professionals to quantitatively assess the metabolic flux and intracellular pharmacokinetics of this important anticancer agent. This knowledge can ultimately lead to more personalized and effective cancer therapies.

References

An In-depth Technical Guide to Exploratory Studies Using 5-Fluorouracil-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-Fluorouracil-¹⁵N₂ (¹⁵N₂-5-FU), a stable isotope-labeled analog of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The incorporation of the heavy ¹⁵N isotope makes ¹⁵N₂-5-FU an invaluable tool for a range of exploratory studies, particularly in quantitative bioanalysis, metabolic flux analysis, and pharmacokinetic studies, without introducing radioactive risk. This document details the core principles, experimental protocols, and data interpretation associated with its use.

Core Application: Quantitative Bioanalysis via Isotope Dilution Mass Spectrometry

The most prevalent application of ¹⁵N₂-5-FU is as an internal standard (IS) for the accurate quantification of 5-FU in complex biological matrices like plasma, serum, and tissue extracts.[1][2] The principle of this method, known as stable isotope dilution, relies on the near-identical chemical and physical properties of the labeled and unlabeled compounds, ensuring they behave similarly during sample preparation and analysis.

Principle of Isotope Dilution

The core logic involves adding a known quantity of ¹⁵N₂-5-FU to a sample containing an unknown quantity of endogenous 5-FU. Because the labeled standard experiences the same extraction losses and ionization suppression or enhancement as the analyte, the ratio of the mass spectrometer signal from the analyte to the signal from the internal standard remains constant. This ratio is used to calculate the precise concentration of 5-FU in the original sample, correcting for experimental variability.[3]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample (Unknown [5-FU]) Spike Add Known Amount of 5-FU-¹⁵N₂ (IS) Sample->Spike Extract Extraction & Cleanup (e.g., LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Detect Detect Analyte & IS (Different m/z) MS->Detect CalCurve Compare to Calibration Curve Ratio Calculate Peak Area Ratio (5-FU / 5-FU-¹⁵N₂) Detect->Ratio Ratio->CalCurve Result Determine Exact [5-FU] CalCurve->Result

Caption: Workflow for 5-FU quantification using a ¹⁵N₂-labeled internal standard.
Experimental Protocol: Quantification of 5-FU in Human Plasma

This protocol is adapted from methodologies described for HPLC-tandem mass spectrometry (HPLC-MS/MS) analysis.[2][3]

  • Sample Preparation:

    • To 300 µL of human plasma, add 30 µL of the internal standard solution (¹⁵N₂-5-FU in methanol).

    • Vortex mix the sample for 30 seconds.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., ethyl acetate with 0.1% formic acid) or by centrifugation through a molecular weight cutoff filter (e.g., Microcon YM-30).[3][4]

    • Centrifuge the sample to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 75 µL of an appropriate mobile phase, such as 0.1% formic acid in water.[4]

  • LC-MS/MS Analysis:

    • System: An ACQUITY UPLC I-Class System coupled to a Xevo TQD Mass Spectrometer or equivalent.[4]

    • Column: A reverse-phase column suitable for polar compounds, such as an ACQUITY UPLC HSS PFP Column (2.1 x 100 mm, 1.8 µm).[4]

    • Mobile Phase: A gradient of water and methanol with 0.1% formic acid is typically used.

    • Injection Volume: 50 µL.[3]

    • Mass Spectrometry: Operate in electrospray ionization (ESI) negative mode.

    • Detection: Use Multiple Reaction Monitoring (MRM). The specific mass transitions for 5-FU and its labeled counterpart are monitored. For example, using N,N-dimethyl-5-FU derivatives, the transition for the analyte could be m/z 158 -> [fragment] and for the ¹⁵N₂-IS, m/z 160 -> [fragment].[1]

Data Presentation: Method Performance

Quantitative data from cited studies are summarized below, demonstrating the high precision and sensitivity achievable with ¹⁵N₂-5-FU as an internal standard.

ParameterValueBiological MatrixAnalytical MethodReference
Lower Limit of Detection (LLOD) 0.05 µMPlasmaHPLC-MS/MS[2][3]
Lower Limit of Quantification (LLOQ) 20 ng/mLPlasmaUPLC-MS/MS[4]
Intra-assay Variation < 6%PlasmaHPLC-MS/MS[2][3]
Inter-assay Variation < 6%PlasmaHPLC-MS/MS[2][3]
Recovery > 97%PlasmaHPLC-MS/MS[2][3]
Total Precision (%RSD) ≤ 9.0%PlasmaUPLC-MS/MS[4]

Application: Tracing 5-FU Metabolism

5-FU exerts its cytotoxic effects by being converted into fraudulent nucleotides that disrupt DNA and RNA synthesis.[5] Understanding this metabolic activation (anabolism) and its subsequent breakdown (catabolism) is critical for assessing drug efficacy and resistance.[6][7] Using ¹⁵N₂-5-FU as a tracer allows researchers to follow its metabolic fate through various pathways.

5-FU Metabolic Pathways

Upon entering a cell, 5-FU can be converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8] FdUMP is a potent inhibitor of thymidylate synthase, blocking DNA synthesis.[5] Concurrently, 5-FU is primarily catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[3]

G cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Degradation) FU 5-FU-¹⁵N₂ FUR FUR-¹⁵N₂ FU->FUR FdURD FdURD-¹⁵N₂ FU->FdURD DHFU DHFU-¹⁵N₂ FU->DHFU FUMP FUMP-¹⁵N₂ FUR->FUMP FUDP FUDP-¹⁵N₂ FUMP->FUDP FUTP FUTP-¹⁵N₂ FUDP->FUTP RNA RNA Incorporation FUTP->RNA FdUMP FdUMP-¹⁵N₂ FdURD->FdUMP FdUDP FdUDP-¹⁵N₂ FdUMP->FdUDP TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Inhibits FdUTP FdUTP-¹⁵N₂ FdUDP->FdUTP DNA DNA Incorporation FdUTP->DNA FUPA FUPA-¹⁵N₂ DHFU->FUPA FBAL FBAL-¹⁵N₂ FUPA->FBAL Excretion Excretion FBAL->Excretion

Caption: Metabolic activation and catabolism pathways of 5-Fluorouracil.
Experimental Protocol: Metabolomics of 5-FU in Cancer Cells

This protocol outlines a workflow to study defects in 5-FU metabolism in chemoresistant cancer cells.[6][7]

  • Cell Culture and Treatment:

    • Culture parental (sensitive) and 5-FU resistant cancer cell lines (e.g., LIM1215 colorectal cancer cells) in appropriate media (e.g., RPMI 1640 with 10% FCS).[6]

    • Seed cells in 150 mm² dishes until they reach 80-85% confluency.

    • Treat the cells with a defined concentration of ¹⁵N₂-5-FU (e.g., 50 µM) for a specified time (e.g., 72 hours). Include untreated controls.

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water mix) to the culture dish.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 16,000 g) at 4 °C to pellet cell debris.

    • Collect the supernatant containing the polar metabolites for analysis.

  • High-Resolution Mass Spectrometry Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled with liquid chromatography.

    • Use scan parameters optimized for detecting the target ¹⁵N₂-labeled metabolites.

    • Identify and quantify the various ¹⁵N₂-labeled metabolites (FUMP, FdUMP, etc.) based on their accurate mass-to-charge ratio (m/z) and retention time, comparing treated vs. untreated and sensitive vs. resistant cells.

Data Presentation: Key Metabolites of 5-FU

The following table lists the key metabolites in the 5-FU pathway, which can be tracked using ¹⁵N₂-5-FU.

Metabolite (Abbreviation)Full NameRole
5-FU 5-FluorouracilParent Drug
FURD FluorouridineAnabolic Intermediate
FUMP Fluorouridine MonophosphateAnabolic Intermediate
FUTP Fluorouridine TriphosphateActive Metabolite (RNA Damage)
FdURD FluorodeoxyuridineAnabolic Intermediate
FdUMP Fluorodeoxyuridine MonophosphateActive Metabolite (Inhibits TS)
FdUTP Fluorodeoxyuridine TriphosphateActive Metabolite (DNA Damage)
DHFU DihydrofluorouracilCatabolic Product
FBAL α-fluoro-β-alanineFinal Catabolite

Advanced Applications in NMR Spectroscopy

While less common than mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for metabolic studies. ¹⁵N is an NMR-active nucleus. Although its sensitivity is lower than ¹⁹F NMR (which can be used to track fluorine), ¹⁵N labeling can provide complementary structural and quantitative information, particularly in studies analyzing the formation of 5-FU adducts with biomolecules or for detailed structural elucidation of metabolites.[9][10] Studies have successfully used ¹⁹F NMR to monitor 5-FU metabolism in vivo, and similar principles could be applied using ¹⁵N detection in specialized exploratory studies.[11][12]

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Fluorouracil-¹⁵N₂ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action involves the inhibition of thymidylate synthase and its incorporation into RNA and DNA, leading to cytotoxicity.[1][2] Stable isotope-labeled 5-FU, specifically 5-Fluorouracil-¹⁵N₂ (¹⁵N₂-5-FU), serves as a powerful tool for researchers to trace the metabolic fate of 5-FU within cancer cells. By replacing the two nitrogen atoms in the pyrimidine ring with the heavy isotope ¹⁵N, ¹⁵N₂-5-FU can be distinguished from its endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise quantification of its uptake, anabolic conversion to active metabolites, and incorporation into nucleic acids, providing invaluable insights into drug efficacy, resistance mechanisms, and the impact on cellular metabolism.[3][4]

These application notes provide a comprehensive protocol for utilizing ¹⁵N₂-5-FU in cell culture experiments, from cell line selection and culture conditions to detailed methodologies for sample preparation and analysis by LC-MS/MS and NMR spectroscopy.

Data Presentation

Quantitative Analysis of 5-Fluorouracil Incorporation into Nucleic Acids

The incorporation of 5-FU into RNA and DNA is a critical aspect of its cytotoxic activity. The following table summarizes representative data on the incorporation of 5-FU in human colorectal cancer tissues, which can serve as a benchmark for cell culture experiments. Note that incorporation levels can vary significantly between different cell lines and experimental conditions.

ParameterTime PointPrimary TumorLiver MetastasisNormal MucosaReference
RNA Incorporation (pmol/µg RNA) 2 hours0.4 ± 0.10.5 ± 0.20.3 ± 0.1[5]
24 hours1.0 ± 0.3 0.9 ± 0.4 0.6 ± 0.2 [5]
48 hours0.7 ± 0.20.6 ± 0.30.4 ± 0.1[5]
DNA Incorporation (fmol/µg DNA) 2 hours45 ± 1555 ± 2030 ± 10[5]
24 hours127 ± 40 110 ± 35 70 ± 25 [5]
48 hours90 ± 3080 ± 2550 ± 15[5]

Maximal incorporation into both RNA and DNA was observed at 24 hours after 5-FU administration.[5] The incorporation into RNA is substantially higher than into DNA.[1]

LC-MS/MS Parameters for the Analysis of 5-FU and its Metabolites

The following table provides the precursor m/z values for the unlabeled anabolic metabolites of 5-FU. For ¹⁵N₂-5-FU and its corresponding metabolites, the precursor m/z will be shifted by +2 due to the two ¹⁵N atoms. The fragment ions will need to be determined empirically, but this table provides a starting point for method development.

CompoundMolecular FormulaPrecursor Ion [M-H]⁻Expected ¹⁵N₂-labeled Precursor Ion [M-H]⁻
5-Fluorouracil (5-FU) C₄H₃FN₂O₂129.0091131.0032
Fluorouridine (FURD) C₉H₁₁FN₂O₆261.0528263.0469
Fluorodeoxyuridine (FdURD) C ₉H₁₁FN₂O₅245.0579247.0520
Fluorouridine monophosphate (FUMP) C₉H₁₂FN₂O₉P341.0191343.0132
Fluorodeoxyuridine monophosphate (FdUMP) C₉H₁₂FN₂O₈P325.0242327.0183
Fluorouridine diphosphate (FUDP) C₉H₁₃FN₂O₁₂P₂420.9857422.9798
Fluorodeoxyuridine diphosphate (FdUDP) C₉H₁₃FN₂O₁₁P₂404.9908406.9849
Fluorouridine triphosphate (FUTP) C₉H₁₄FN₂O₁₅P₃500.9523502.9464
Fluorodeoxyuridine triphosphate (FdUTP) C₉H₁₄FN₂O₁₄P₃484.9574486.9515

Table adapted from a high-resolution mass spectrometry-based workflow for 5-FU metabolite analysis.[6]

Experimental Protocols

I. Cell Culture and ¹⁵N₂-5-Fluorouracil Treatment

A. Materials:

  • Cancer cell line of interest (e.g., colorectal, breast, pancreatic cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 5-Fluorouracil-¹⁵N₂ (¹⁵N₂-5-FU)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

B. Protocol:

  • Cell Seeding: Seed the chosen cancer cells in appropriate cell culture vessels and allow them to adhere and reach 70-80% confluency.

  • Preparation of ¹⁵N₂-5-FU Stock Solution: Prepare a stock solution of ¹⁵N₂-5-FU in sterile DMSO or PBS. The concentration of the stock solution should be at least 1000-fold higher than the final working concentration to minimize the volume of solvent added to the cell culture medium.

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add fresh, pre-warmed complete culture medium containing the desired final concentration of ¹⁵N₂-5-FU. A typical starting concentration for metabolic tracing studies is 10-50 µM.[3]

    • Include appropriate controls, such as vehicle-treated cells (medium with the same amount of DMSO or PBS used for the ¹⁵N₂-5-FU stock) and untreated cells.

  • Incubation: Incubate the cells for the desired time period. For time-course experiments, typical time points for analyzing 5-FU metabolism and incorporation are 2, 8, and 24 hours.[5]

II. Sample Preparation for LC-MS/MS and NMR Analysis

A. Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Lyophilizer or vacuum concentrator

B. Protocol:

  • Quenching and Harvesting:

    • At the end of the incubation period, place the cell culture plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS to remove any extracellular ¹⁵N₂-5-FU.

    • Add ice-cold 80% methanol to the plate to quench metabolic activity and lyse the cells.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Sample Preparation for Analysis:

    • For LC-MS/MS analysis, the supernatant can be directly analyzed or dried down and reconstituted in an appropriate solvent (e.g., 50% methanol).

    • For NMR analysis, the supernatant should be lyophilized to dryness and reconstituted in a suitable NMR buffer containing a deuterated solvent (e.g., D₂O) and an internal standard.

III. LC-MS/MS Analysis of ¹⁵N₂-5-FU and its Metabolites

A. Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and distinguishing between labeled and unlabeled metabolites.[3][6]

  • A porous graphitic carbon column is suitable for the separation of the polar metabolites of 5-FU.[3]

B. LC Method (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 80% B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

C. MS Method:

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Analysis Mode: Targeted selected ion monitoring (tSIM) for the expected precursor masses of ¹⁵N₂-5-FU and its metabolites (see table above).

  • Fragmentation: For targeted MS/MS, perform collision-induced dissociation (CID) on the precursor ions to generate fragment ions for confirmation and quantification. The specific mass transitions for ¹⁵N₂-labeled metabolites need to be empirically determined.

IV. NMR Spectroscopy Analysis

A. Instrumentation:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

B. NMR Experiments:

  • ¹H NMR: To obtain a general metabolic profile.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment to specifically detect the ¹⁵N-labeled metabolites of 5-FU. It provides a correlation between the ¹H and ¹⁵N nuclei, allowing for the identification and quantification of ¹⁵N₂-5-FU and its downstream products.

  • Parameter Optimization: The acquisition parameters for the ¹H-¹⁵N HSQC experiment, such as the number of scans and relaxation delays, should be optimized to achieve a good signal-to-noise ratio for the expected low concentrations of the labeled metabolites.

V. RNA and DNA Extraction and Analysis

A. Protocol:

  • After treatment with ¹⁵N₂-5-FU, harvest the cells as described above.

  • Extract total RNA and DNA using a commercially available kit or standard phenol-chloroform extraction methods.

  • To quantify the incorporation of ¹⁵N₂-5-FU, the extracted nucleic acids must be enzymatically digested to individual nucleosides.

    • Treat the RNA with nuclease P1 and alkaline phosphatase.

    • Treat the DNA with DNase I, nuclease P1, and alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amount of ¹⁵N₂-fluorouridine and ¹⁵N₂-fluorodeoxyuridine.

Visualizations

Metabolic Pathway of 5-Fluorouracil

Caption: Anabolic pathway of ¹⁵N₂-5-Fluorouracil in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed_Cells Seed Cancer Cells (70-80% confluency) Prepare_Tracer Prepare Medium with ¹⁵N₂-5-FU (10-50 µM) Seed_Cells->Prepare_Tracer Treat_Cells Incubate Cells (e.g., 2, 8, 24h) Prepare_Tracer->Treat_Cells Wash_Cells Wash with Ice-Cold PBS Treat_Cells->Wash_Cells Nucleic_Acid_Analysis RNA/DNA Extraction, Digestion & LC-MS/MS Treat_Cells->Nucleic_Acid_Analysis Quench_Metabolism Quench with Cold 80% Methanol Wash_Cells->Quench_Metabolism Extract_Metabolites Extract Metabolites Quench_Metabolism->Extract_Metabolites Separate_Phases Centrifuge and Collect Supernatant Extract_Metabolites->Separate_Phases LCMS_Analysis LC-MS/MS Analysis (¹⁵N₂-Metabolites) Separate_Phases->LCMS_Analysis NMR_Analysis NMR Spectroscopy (¹H-¹⁵N HSQC) Separate_Phases->NMR_Analysis

References

tracking 5-Fluorouracil-15N2 incorporation into DNA and RNA

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1] Its cytotoxic effects stem from its intracellular conversion into several active metabolites that disrupt DNA synthesis and RNA function.[2][3] The primary mechanisms include the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and the incorporation of 5-fluorouridine-5'-triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) into RNA and DNA, respectively.[4][5] Tracking the extent of 5-FU incorporation into these nucleic acids is crucial for understanding its mechanisms of action, predicting therapeutic response, and investigating resistance.

This document provides a detailed protocol for tracking the incorporation of isotopically labeled 5-Fluorouracil-15N2 into cellular DNA and RNA using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope label allows for precise and sensitive quantification, distinguishing the drug from its endogenous analogue, uracil.

Metabolic Pathway of 5-Fluorouracil

Upon entering the cell, 5-FU is converted into its active forms through the pyrimidine metabolic pathway.[2] It can be anabolized into FUTP and subsequently incorporated into various RNA species, leading to impaired RNA processing and function.[6] Alternatively, it can be converted to FdUTP and incorporated into DNA, causing DNA damage and instability.[5][7] A small fraction of the administered 5-FU is activated, while the majority is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][5]

G cluster_catabolism Catabolic Pathway FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT FUR FUR FU->FUR UP FUDR FUDR FU->FUDR TP DHFU DHFU (Inactive) FU->DHFU DPD (80-90%) FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA RNA Incorporation FUTP->RNA RNA Polymerase FUR->FUMP UK FdUMP FdUMP FUDR->FdUMP TK FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase (TS) Inhibition FdUMP->TS FdUTP FdUTP FdUDP->FdUTP DNA DNA Incorporation FdUTP->DNA DNA Polymerase

Figure 1. Metabolic activation and catabolism of 5-Fluorouracil (5-FU).

Experimental Workflow

The overall process involves treating cancer cells with 5-FU-15N2, followed by the separation of DNA and RNA. The purified nucleic acids are then enzymatically digested into their constituent nucleosides. These digests are analyzed by LC-MS/MS to quantify the amount of 15N2-labeled 5-fluorouridine (from RNA) and 5-fluoro-2'-deoxyuridine (from DNA).

G start Start: Cancer Cell Culture treatment Treatment with this compound start->treatment harvest Cell Harvesting and Lysis treatment->harvest extraction Nucleic Acid Extraction (DNA and RNA) harvest->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis: Quantification of 15N2-5-FUrd and 15N2-5-FdUrd lcms->data end End: Determine Incorporation Rate data->end

Figure 2. Overall experimental workflow for tracking 5-FU-15N2 incorporation.

Quantitative Data on 5-FU Incorporation

The extent of 5-FU incorporation can vary significantly based on the cell type, drug concentration, and exposure time. The following tables summarize representative data from published studies.

Table 1: 5-FU Incorporation into RNA

Tissue/Cell Line5-FU Dose/ConcentrationTime PointIncorporation Level (pmol/µg RNA)Reference
Human Colorectal Tumor500 mg/m²24 h1.0 - 1.5[8][9]
Murine Colon Tumor80 mg/kg2 h~10.0[8]
Human WiDr Colon Tumor Cells25 µM4 h~0.4[8]
Human Colorectal Cancer Biopsy500 mg/m²24 h (Maximal)~1.0[10]
L1210 Ascites Cells (in vivo)100 mg/kg3 h (Peak)1 FUra per 174 normal nucleotides[11]

Table 2: 5-FU Incorporation into DNA

Tissue/Cell Line5-FU Dose/ConcentrationTime PointIncorporation Level (fmol/µg DNA)Reference
Human Colorectal Cancer Biopsy500 mg/m²24 h (Maximal)~127[9][10]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding : Plate the cancer cell line of interest (e.g., HCT116, WiDr) in appropriate culture dishes and grow to 70-80% confluency in standard culture medium.

  • Preparation of Labeling Medium : Prepare fresh culture medium containing the desired concentration of this compound. A typical concentration range is 10-50 µM.[4]

  • Labeling : Remove the standard culture medium from the cells, wash once with PBS, and add the 5-FU-15N2 labeling medium.

  • Incubation : Incubate the cells for a specified time course (e.g., 2, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).[9]

  • Cell Harvesting : After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until nucleic acid extraction.

Protocol 2: Nucleic Acid (DNA and RNA) Extraction
  • Lysis : Resuspend the cell pellet in a lysis buffer from a commercial nucleic acid extraction kit (e.g., AllPrep DNA/RNA Mini Kit, Qiagen).

  • Homogenization : Homogenize the lysate by passing it through a blunt 20-gauge needle or using a rotor-stator homogenizer.

  • Separation : Follow the manufacturer's protocol to separate and purify the DNA and RNA fractions. This typically involves using specialized spin columns that selectively bind DNA and RNA.

  • Quantification and Quality Control : Elute the purified DNA and RNA in nuclease-free water. Measure the concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~1.8 for DNA and ~2.0 for RNA.

Protocol 3: Enzymatic Digestion of Nucleic Acids to Nucleosides

This protocol converts the polymer nucleic acids into individual nucleosides for LC-MS analysis.[4]

  • Sample Preparation : In a microcentrifuge tube, place 1-5 µg of purified RNA or DNA.

  • RNA Digestion :

    • To the RNA sample, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

  • DNA Digestion :

    • To the DNA sample, add DNase I and Nuclease P1. Incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

  • Protein Precipitation : Stop the reaction and precipitate the enzymes by adding ice-cold acetonitrile or by using a centrifugal filter unit (e.g., 3 kDa MWCO). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection : Collect the supernatant/filtrate containing the nucleosides for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for Quantification

This protocol uses a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for sensitive detection.[4][12]

  • Instrumentation : Use a UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

  • Chromatographic Separation :

    • Column : A porous graphitic carbon column or a C18 reversed-phase column is suitable for separating nucleosides.[4]

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Run a gradient from low to high percentage of Mobile Phase B to elute the nucleosides.

    • Injection Volume : 5-10 µL of the digested sample.

  • Mass Spectrometry :

    • Ionization Mode : Operate in positive electrospray ionization (ESI+) mode.

    • Detection Mode : Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions : Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for 15N2-labeled 5-fluorouridine and 5-fluoro-2'-deoxyuridine, as well as their unlabeled endogenous counterparts (uridine, deoxyuridine, etc.) and a stable isotope-labeled internal standard.

      • 5-FU-15N2 : The precursor ion (m/z) will be shifted by +2 compared to unlabeled 5-FU. For example, for 5-FU itself, the transition is m/z 129 -> 42; for 1,3-15N2-5FU, it would be m/z 131 -> 43.[12] The exact m/z for the nucleosides (15N2-5-FUrd and 15N2-5-FdUrd) must be determined.

    • Internal Standard : A stable isotope-labeled internal standard (e.g., 13C-Uridine) should be added to samples and calibration standards to correct for matrix effects and variations in instrument response.[4]

  • Calibration Curve : Prepare a calibration curve by spiking known concentrations of 15N2-5-FUrd and 15N2-5-FdUrd standards into digested nucleic acid matrix from untreated cells.

Data Analysis and Interpretation

  • Peak Integration : Integrate the peak areas for the MRM transitions corresponding to the 15N2-labeled 5-FU nucleosides and the endogenous nucleosides (e.g., Uridine, Guanosine, Cytidine, Adenosine).

  • Quantification : Use the calibration curve to determine the absolute amount (in pmol or fmol) of 15N2-5-FUrd and 15N2-5-FdUrd in the sample.

  • Normalization : Normalize the amount of incorporated 5-FU to the total amount of nucleic acid used in the digestion (e.g., pmol 15N2-5-FUrd / µg RNA).

  • Incorporation Rate : The incorporation rate can also be expressed as a ratio of the 5-FU nucleoside to one of its natural counterparts (e.g., pmol 15N2-5-FUrd / pmol Uridine).

References

Application Notes and Protocols for In Vivo Metabolic Imaging with 5-Fluorouracil-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its efficacy is dependent on its intracellular conversion to active metabolites that inhibit DNA and RNA synthesis.[2][3] However, significant interpatient variability in treatment response and toxicity exists, largely due to differences in 5-FU metabolism.[4] Therefore, the ability to non-invasively monitor the metabolic fate of 5-FU in vivo is of great interest for personalizing cancer therapy and developing new drug delivery strategies.

While in vivo imaging of 5-FU has traditionally been performed using ¹⁹F Magnetic Resonance Spectroscopy (MRS) or Positron Emission Tomography (PET) with ¹⁸F-labeled 5-FU, the use of stable isotope-labeled 5-Fluorouracil-¹⁵N₂ offers a unique approach to trace the metabolic pathways of the pyrimidine ring itself. This technique allows for the investigation of the downstream metabolites and their incorporation into cellular macromolecules, providing a deeper understanding of the drug's mechanism of action and resistance.

These application notes provide a comprehensive overview of the metabolic pathways of 5-FU and a detailed, albeit prospective, protocol for in vivo metabolic imaging using 5-Fluorouracil-¹⁵N₂. Given the novelty of this specific application, the proposed protocol is based on established methodologies for in vivo stable isotope tracing and ¹⁹F MRS of 5-FU.

Metabolic Pathways of 5-Fluorouracil

5-FU undergoes complex anabolic and catabolic transformations upon administration. The anabolic pathways lead to the formation of cytotoxic fluoronucleotides, while the catabolic pathway results in inactive degradation products.[1][2][3]

Anabolic (Activation) Pathways:

There are three main routes for the activation of 5-FU to its cytotoxic metabolites:[3]

  • Conversion to Fluorouridine Monophosphate (FUMP): 5-FU can be converted to FUMP by orotate phosphoribosyltransferase (OPRT). FUMP is then phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to fluorouridine triphosphate (FUTP), which can be incorporated into RNA, leading to RNA damage.[2][3]

  • Sequential Conversion via Fluorouridine (FUR): 5-FU can be converted to FUR by uridine phosphorylase, followed by phosphorylation to FUMP by uridine kinase.[3]

  • Sequential Conversion to Fluorodeoxyuridine Monophosphate (FdUMP): 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase, and then to FdUMP by thymidine kinase. FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in de novo DNA synthesis.[3][5] The inhibition of TS leads to a depletion of thymidine, which disrupts DNA replication and repair.[3] FdUMP can be further phosphorylated to fluorodeoxyuridine triphosphate (FdUTP), which can be misincorporated into DNA, causing DNA damage.[2]

Catabolic (Degradation) Pathway:

The majority (over 80%) of administered 5-FU is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][5]

  • Conversion to Dihydrofluorouracil (DHFU): DPD catalyzes the rate-limiting step in 5-FU catabolism, converting it to DHFU.[5]

  • Conversion to Fluoro-beta-ureidopropionate (FUPA): DHFU is then converted to FUPA by dihydropyrimidinase (DPYS).[5]

  • Conversion to Fluoro-beta-alanine (FBAL): Finally, FUPA is converted to the inactive metabolite FBAL by beta-ureidopropionase (UPB1).[5]

Deficiency in DPD can lead to severe 5-FU toxicity due to reduced drug clearance.[5]

Metabolic pathways of 5-Fluorouracil (5-FU).

Quantitative Data on 5-FU Metabolism and Imaging

The following tables summarize key quantitative parameters related to 5-FU metabolism and in vivo imaging, primarily derived from studies using ¹⁹F MRS. This data can serve as a reference for designing and interpreting experiments with 5-Fluorouracil-¹⁵N₂.

Table 1: In Vivo Imaging Parameters for 5-FU Metabolites

ParameterValueAnimal ModelImaging ModalityReference
¹⁹F Chemical Shifts
5-FU0 ppmRat¹⁹F MRS[6]
Fluoronucleotides (Fnuc)+5 ppmRat¹⁹F MRS[6]
Fluoro-beta-alanine (FBAL)-19 ppmRat¹⁹F MRS[6]
MRI Parameters
Field of View (FOV)400 x 100 mmRat¹⁹F MRI[6]
Matrix Size64 x 16Rat¹⁹F MRI[6]
Repetition Time (TR)1000 msRat¹⁹F MRI[6]
Echo Time (TE)7 msRat¹⁹F MRI[6]

Table 2: Pharmacokinetic and Pharmacodynamic Data

ParameterValueConditionReference
Catabolism Rate >80% of administered doseIn humans[3][5]
IC₅₀ (5-FU) 5.00 ± 0.004 µg/mLHT-29 colon cancer cells[7]
IC₅₀ (5-FU microspheres) 165 ± 1.9 µg/mLHT-29 colon cancer cells[7]
5-FU Half-life < 20 minutesIntravenous administration in humans[8]

Experimental Protocols

Protocol 1: In Vivo Metabolic Imaging of 5-Fluorouracil-¹⁵N₂ using ¹⁵N Magnetic Resonance Spectroscopy

This protocol describes a hypothetical approach for the in vivo detection and quantification of 5-Fluorouracil-¹⁵N₂ and its ¹⁵N-labeled metabolites using ¹⁵N MRS.

1. Synthesis of 5-Fluorouracil-¹⁵N₂

The synthesis of 5-Fluorouracil-¹⁵N₂ is a critical prerequisite. While not detailed here, it would likely involve the use of ¹⁵N-labeled precursors in a multi-step chemical synthesis process. The final product must be purified and validated for isotopic enrichment and chemical purity.

2. Animal Model and Tumor Implantation

  • Animal Model: Nude mice (e.g., Balb/c nu/nu) are a suitable model for xenograft tumor studies.

  • Cell Line: A human colorectal cancer cell line (e.g., HT-29 or HCT116) can be used.

  • Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging.

3. Administration of 5-Fluorouracil-¹⁵N₂

  • Dose: A dose of 100-150 mg/kg of 5-Fluorouracil-¹⁵N₂ can be administered. The exact dose may need to be optimized based on signal-to-noise considerations and animal tolerance.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes. I.v. administration provides more rapid and predictable systemic exposure.

4. In Vivo ¹⁵N MRS Data Acquisition

  • MRI System: A high-field small animal MRI system (e.g., 7T or higher) equipped with a ¹⁵N-capable radiofrequency (RF) coil is required.

  • Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Monitor respiration and maintain body temperature using a heated water blanket.

  • Positioning: Position the animal in the magnet with the tumor centered within the sensitive volume of the RF coil.

  • Shimming: Perform localized shimming on the tumor volume to optimize magnetic field homogeneity.

  • ¹⁵N MRS Parameters (Hypothetical):

    • Pulse Sequence: A simple pulse-acquire sequence or a more advanced sequence with proton decoupling for sensitivity enhancement.

    • Repetition Time (TR): A relatively long TR (e.g., 2-3 seconds) should be used to account for the typically long T1 relaxation times of ¹⁵N.

    • Number of Averages: A large number of averages (e.g., 512 or more) will be necessary to achieve adequate signal-to-noise due to the low gyromagnetic ratio and low natural abundance (in the absence of enrichment) of ¹⁵N.

    • Spectral Width: A spectral width of approximately 200-300 ppm should be sufficient to cover the expected chemical shift range of 5-FU and its nitrogen-containing metabolites.

  • Data Acquisition Timeline: Acquire serial ¹⁵N spectra at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to monitor the kinetics of 5-FU metabolism.

5. Data Analysis

  • Spectral Processing: Apply appropriate spectral processing steps, including Fourier transformation, phasing, and baseline correction.

  • Peak Identification: Identify the resonance peaks corresponding to 5-Fluorouracil-¹⁵N₂ and its ¹⁵N-labeled metabolites based on their chemical shifts. Reference spectra of synthesized standards will be crucial for accurate peak assignment.

  • Quantification: Integrate the area under each peak to determine the relative concentrations of the parent drug and its metabolites.

  • Kinetic Modeling: Plot the signal intensities of each compound as a function of time to determine the rates of uptake, metabolism, and clearance.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of 5-Fluorouracil-¹⁵N₂ animal_prep Animal Model Preparation (Tumor Implantation) synthesis->animal_prep drug_admin Administration of 5-FU-¹⁵N₂ animal_prep->drug_admin mrs_acq In Vivo ¹⁵N MRS Data Acquisition drug_admin->mrs_acq data_proc Spectral Processing mrs_acq->data_proc peak_id Peak Identification data_proc->peak_id quant Quantification peak_id->quant kinetics Kinetic Modeling quant->kinetics report Metabolic Profile and Pharmacokinetics kinetics->report logical_framework cluster_imaging Metabolic Imaging cluster_treatment Treatment Study cluster_correlation Correlation and Analysis cluster_application Application imaging In Vivo Metabolic Imaging (¹⁵N MRS of 5-FU-¹⁵N₂) met_profile Quantify Anabolic vs. Catabolic Metabolite Ratios imaging->met_profile correlation Correlate Metabolic Profile with Treatment Response met_profile->correlation treatment Treat Tumor-Bearing Animals with 5-FU response Monitor Tumor Growth (Treatment Response) treatment->response response->correlation biomarker Identify Predictive Biomarkers correlation->biomarker personalization Personalized Dosing Strategies biomarker->personalization

References

Application Notes and Protocols for 5-Fluorouracil-15N2 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluorouracil-15N2 (¹⁵N₂-5-FU), a stable isotope-labeled analog of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), in pharmacokinetic (PK) research. The inclusion of ¹⁵N₂-5-FU as an internal standard is critical for accurate quantification of 5-FU in biological matrices, overcoming the challenges of inter-patient variability and complex metabolic pathways.[1][2][3][4][5][6][7]

Introduction to 5-Fluorouracil Pharmacokinetics

5-Fluorouracil is a cornerstone of treatment for various solid tumors, including colorectal, breast, and head and neck cancers.[8][9] However, its clinical use is complicated by significant inter-individual and intra-individual variability in its pharmacokinetic profile, leading to unpredictable toxicity and therapeutic efficacy.[1] This variability is largely attributed to the complex anabolic and catabolic pathways of 5-FU, particularly the activity of the rate-limiting catabolic enzyme, dihydropyrimidine dehydrogenase (DPD).[1][8][10][11]

The primary application of this compound in pharmacokinetic studies is as an internal standard for quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] The stable isotope label ensures that ¹⁵N₂-5-FU behaves chromatographically and is ionized similarly to the unlabeled 5-FU, but is distinguishable by its mass-to-charge ratio (m/z). This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of 5-FU concentrations in biological samples such as plasma, serum, and tissue homogenates.[2][4]

Key Pharmacokinetic Parameters of 5-Fluorouracil

The following table summarizes key pharmacokinetic parameters of 5-FU from various clinical studies. It is important to note that these values can vary significantly based on the dosing regimen (bolus vs. infusion), patient population, and analytical methodology.

ParameterValueAdministration RouteReference
Half-life (t½) 8-20 minutesIntravenous Bolus[1][9]
0.26 ± 0.19 hoursIntravenous Bolus[12]
Maximum Concentration (Cmax) 21.9 ± 14.9 mg/LIntravenous Bolus (370 mg/m²)[12]
Area Under the Curve (AUC) 8.7 ± 4.1 h x mg/LIntravenous Bolus (370 mg/m²)[12]
Target Range for Efficacy: 20-30 mg·h/LContinuous Infusion[13]
Clearance (CL) Non-linear, dose-dependentIntravenous[1][14]
Volume of Distribution (Vd) Widely distributed in the bodyIntravenous[9]
Oral Bioavailability Erratic and unpredictableOral[1][14][15][16]

Metabolic Pathway of 5-Fluorouracil

5-FU undergoes complex intracellular metabolism to exert its cytotoxic effects and is also subject to extensive catabolism.[8][10] Understanding these pathways is crucial for interpreting pharmacokinetic data.

Experimental Protocols

Protocol 1: Quantification of 5-Fluorouracil in Human Plasma using LC-MS/MS with ¹⁵N₂-5-FU Internal Standard

This protocol outlines a typical method for the analysis of 5-FU in plasma samples.

1. Materials and Reagents:

  • 5-Fluorouracil analytical standard

  • This compound (¹⁵N₂-5-FU) internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Centrifugal filters (e.g., Microcon YM-30) or protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • 5-FU Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-FU in a suitable solvent (e.g., methanol or water).

  • ¹⁵N₂-5-FU Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the 5-FU stock solution.

  • Working Solutions: Prepare serial dilutions of the 5-FU stock solution in a surrogate matrix (e.g., pooled plasma) to create calibration standards (e.g., 20-2000 ng/mL).[4] Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Dilute the ¹⁵N₂-5-FU stock solution to a final concentration (e.g., 10 µg/mL in methanol).[4]

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma sample, calibrator, or QC, add 5 µL of the ¹⁵N₂-5-FU internal standard working solution.[4]

  • Vortex mix for 30 seconds.

  • Add 500 µL of ethyl acetate containing 0.1% formic acid.[4]

  • Vortex mix for 30 seconds.

  • Centrifuge at 16,100 x g for 2 minutes.[4]

  • Transfer 400 µL of the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 75 µL of 0.1% formic acid in water.[4]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: ACQUITY UPLC I-Class or equivalent.[4]

  • Column: ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 5-FU from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Xevo TQD or equivalent triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MRM Transitions:

    • 5-FU: Monitor appropriate precursor > product ion transition.

    • ¹⁵N₂-5-FU: Monitor the corresponding mass-shifted precursor > product ion transition.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (5-FU/¹⁵N₂-5-FU) against the concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Quantify the 5-FU concentration in the unknown samples and QCs using the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add ¹⁵N₂-5-FU Internal Standard Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Ethyl Acetate + Formic Acid Vortex1->Add_Solvent Vortex2 Vortex Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a basic design for a pharmacokinetic study of 5-FU in rats.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (e.g., 10 weeks old).[17]

  • Acclimatize animals for at least one week before the study.

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Drug Administration:

  • Administer 5-FU via the desired route (e.g., intravenous bolus via the tail vein or oral gavage). A typical intravenous dose might be 60 mg/kg.[17]

  • For studies involving ¹⁵N₂-5-FU as a tracer, a co-administration or a "pulse-chase" design can be employed.

3. Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, and 5, 10, 20, 60, 180, and 360 minutes post-dose).[18]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Immediately place samples on ice.

4. Plasma Preparation:

  • Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.[18]

  • Transfer the plasma to clean, labeled microcentrifuge tubes.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Analyze the plasma samples for 5-FU concentrations using the LC-MS/MS method described in Protocol 1.

6. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

PK_Study_Workflow Animal_Prep Animal Acclimatization Drug_Admin 5-FU Administration Animal_Prep->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Sample_Analysis LC-MS/MS Analysis with ¹⁵N₂-5-FU IS Plasma_Sep->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Results Results and Interpretation PK_Analysis->Results

Conclusion

The use of this compound as an internal standard is indispensable for conducting accurate and reliable pharmacokinetic studies of 5-FU. The protocols and information provided herein offer a foundational guide for researchers, scientists, and drug development professionals to design and execute robust bioanalytical methods and in vivo studies. This will ultimately contribute to a better understanding of 5-FU's complex pharmacology and aid in the development of personalized therapeutic strategies to optimize patient outcomes.

References

Application Notes and Protocols for the Analytical Detection of 5-Fluorouracil-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Fluorouracil (5-FU), with a focus on the use of its stable isotope-labeled internal standard, 5-Fluorouracil-15N2. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most widely used and sensitive methods for the quantification of 5-FU in biological matrices. Additionally, the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the analysis of 5-Fluorouracil and its metabolites is discussed.

Introduction to 5-Fluorouracil and the Role of this compound

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1] It functions as an antimetabolite, interfering with DNA and RNA synthesis.[2] Due to a narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of 5-FU is crucial to optimize efficacy and minimize toxicity.[1][3]

This compound is a stable isotope-labeled version of 5-FU, where both nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods. Since it is chemically identical to 5-FU, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z), allowing for accurate and precise quantification of the unlabeled drug.

Metabolic Pathway of 5-Fluorouracil

To exert its cytotoxic effects, 5-FU must be anabolized intracellularly to its active metabolites. The metabolic pathway of 5-FU is complex, involving both anabolic (activation) and catabolic (degradation) routes.[1] The primary mechanism of action involves the inhibition of thymidylate synthase (TS) by the metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[4] The catabolic pathway, primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), is responsible for the elimination of over 80% of the administered 5-FU dose.[5] Genetic variations in DPD can lead to severe toxicity in patients.[5]

Figure 1: Metabolic Pathway of 5-Fluorouracil (5-FU).

Analytical Methods and Protocols

The following sections detail the experimental protocols for the most common and robust analytical methods for 5-FU quantification using this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for 5-FU analysis due to its high sensitivity, specificity, and throughput.

Experimental Workflow

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with 5-FU-15N2 Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Figure 2: General workflow for LC-MS/MS analysis of 5-FU.

Protocol for 5-FU Quantification in Human Plasma by UPLC-MS/MS

This protocol is adapted from validated methods for clinical research.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample, add 5 µL of 10 µg/mL 5-Fluorouracil-13C15N2 internal standard (ISTD) in methanol.[2]

  • Vortex mix for 30 seconds.[2]

  • Add 500 µL of ethyl acetate containing 0.1% formic acid.[2]

  • Vortex mix for 30 seconds.[2]

  • Centrifuge for 2 minutes at 16,100 g.[2]

  • Transfer a 400 µL aliquot of the supernatant to a new tube.[2]

  • Evaporate to dryness under a stream of nitrogen at 40 °C.[2]

  • Reconstitute the sample in 75 µL of 0.1% formic acid in water prior to analysis.[2]

b. UPLC Conditions

  • System: Waters ACQUITY UPLC I-Class[2]

  • Column: ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm[2]

  • Mobile Phase A: Water[2]

  • Mobile Phase B: Methanol[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • Run Time: Approximately 3 minutes[2]

c. Mass Spectrometry Conditions

  • System: Waters Xevo TQD Mass Spectrometer[2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 5-FU: m/z 129 > 42[5]

    • 5-FU-15N2: m/z 131 > 43[5]

  • Cone Voltage: 35 V[5]

  • Collision Energy: 15 eV[5]

Quantitative Data Summary for LC-MS/MS Methods

ParameterMethod 1 (UPLC-MS/MS)[2]Method 2 (HPLC-MS/MS)[5]Method 3 (UPLC-MS/MS in DBS)[3]
Matrix Human PlasmaHuman PlasmaDried Blood Spot (DBS)
Internal Standard 5-FU-¹³C¹⁵N₂5-FU-¹⁵N₂Propylthiouracil
Linearity Range 14–2600 ng/mLNot Specified0.1–60 µg/mL
LLOQ 7.5 ng/mL0.05 µM0.1 µg/mL
Intra-assay Precision (%CV) < 10%< 6%2.6-9.8%
Inter-assay Precision (%CV) < 10%< 6%4.5-11.2%
Recovery Not Specified> 97%85.6-94.3%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for 5-FU analysis, though it often requires derivatization to improve the volatility and thermal stability of the analyte.

Protocol for 5-FU Quantification in Human Plasma by GC-MS

This protocol involves derivatization to make 5-FU amenable to gas chromatography.

a. Sample Preparation and Derivatization

  • Add a known amount of this compound internal standard to the plasma sample.[4]

  • Extract 5-FU from the plasma using an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Evaporate the organic extract to dryness.

  • Derivatize the dried extract. A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl derivatives.[6] This can be done by incubating the sample with the derivatizing agent at room temperature for 30 minutes.[6]

b. GC-MS Conditions

  • System: Agilent GC-MS system or equivalent

  • Column: DB-5ms or similar non-polar capillary column

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program:

    • Initial temperature: 100 °C

    • Ramp to 250 °C at 15 °C/min

    • Hold for 5 minutes

  • Ionization Mode: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)[4]

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • Specific ions for the derivatized 5-FU and 5-FU-15N2. For example, with a di-N-ditrifluoromethylbenzyl (DTFMBz) derivative, the M(-)-DTFMBz ion for 5-FU is at m/z 355, and for the ¹⁵N₂-labeled standard, it would be at m/z 357.[4]

Quantitative Data Summary for GC-MS Methods

ParameterMethod 1 (GC-NICIMS)[4]Method 2 (GC-MS)[6]
Matrix Human PlasmaPlasma and Urine
Internal Standard [¹⁵N₂]5-FU5-Chlorouracil
Derivatization Di-N-ditrifluoromethylbenzyl (DTFMBz)tert-butyldimethylsilyl (TBDMS)
Linearity Range Not Specified0–100 ng/mL
LOD ~400 pg/mL0.5 ng/mL (plasma), 1 ng/mL (urine)
Precision (%CV) Not SpecifiedNot Specified
Recovery Not SpecifiedNot Specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS and GC-MS are the preferred methods for routine quantification of 5-FU due to their superior sensitivity, NMR spectroscopy serves as a valuable tool for structural elucidation and for monitoring drug metabolism in vivo, particularly ¹⁹F NMR.

Applications of NMR in 5-FU Analysis:

  • Structural Confirmation: ¹H, ¹³C, and ¹⁵N NMR can be used to confirm the structure of 5-FU and its isotopically labeled standards, such as this compound.[7]

  • Metabolism Studies (¹⁹F NMR): Since 5-FU contains a fluorine atom, ¹⁹F NMR is a powerful technique to non-invasively monitor the parent drug and its fluorine-containing metabolites (e.g., FBAL) in vivo.[8][9] This allows for real-time assessment of drug metabolism and distribution in preclinical and clinical research.

  • Quantitative Analysis: While less sensitive than MS methods, quantitative NMR (qNMR) can be employed, especially for higher concentration samples, using a certified internal standard. However, detailed protocols for the routine quantification of 5-FU-15N2 in biological samples by NMR are not common. The primary utility of 5-FU-15N2 remains as an internal standard for mass spectrometry.

Illustrative Relationship: Analytical Techniques and Their Primary Use

Analytical_Techniques 5-FU-15N2 5-FU-15N2 LCMS LC-MS/MS 5-FU-15N2->LCMS Internal Standard GCMS GC-MS 5-FU-15N2->GCMS Internal Standard Quant Quantitative Analysis (Therapeutic Drug Monitoring) LCMS->Quant GCMS->Quant NMR NMR Spectroscopy Struct Structural Elucidation NMR->Struct Metabolism In Vivo Metabolism Studies (19F NMR) NMR->Metabolism

Figure 3: Primary applications of analytical techniques for 5-FU analysis.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of 5-Fluorouracil in biological samples. The use of this compound as an internal standard in LC-MS/MS and GC-MS methods is critical for achieving the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies. While NMR spectroscopy is less suited for routine high-sensitivity quantification of 5-FU, it offers unique advantages for structural analysis and in vivo metabolic studies. The choice of method will depend on the specific requirements of the research or clinical application, including the required sensitivity, sample matrix, and available instrumentation.

References

Application Notes and Protocols for 5-Fluorouracil-15N2 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] It functions as a pyrimidine analog, interfering with DNA and RNA synthesis to induce cytotoxicity in rapidly dividing cancer cells.[1][3] Understanding the metabolic fate and mechanism of action of 5-FU within the tumor microenvironment is critical for optimizing its therapeutic efficacy and overcoming drug resistance.[1]

Stable isotope tracing has become an invaluable tool for elucidating metabolic pathways in cancer research.[4][5][6][7] By labeling 5-FU with stable isotopes, such as ¹⁵N₂, researchers can differentiate the administered drug and its metabolites from their endogenous counterparts. This allows for precise tracking of the drug's uptake, metabolic conversion into its active and catabolic forms, and its incorporation into nucleic acids. These insights are crucial for understanding drug resistance mechanisms and developing strategies to enhance treatment response.[1][4]

These application notes provide detailed protocols for conducting in vitro tracer studies using 5-Fluorouracil-¹⁵N₂ (5-FU-¹⁵N₂). The protocols cover cell culture labeling, sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS), and data analysis, providing a comprehensive guide for researchers investigating 5-FU metabolism.

Principle of 5-FU-¹⁵N₂ Tracing

The use of 5-FU-¹⁵N₂ relies on the principles of stable isotope labeling and mass spectrometry. The ¹⁵N isotopes in the pyrimidine ring of 5-FU increase its molecular weight by two atomic mass units compared to the unlabeled (¹⁴N) drug. This mass shift allows for the selective detection and quantification of the labeled 5-FU and its downstream metabolites using LC-MS/MS. By monitoring the time-dependent appearance of ¹⁵N-labeled metabolites, researchers can determine the kinetics of 5-FU metabolic pathways within cancer cells.

Signaling Pathways and Experimental Workflow

5-Fluorouracil Metabolic Pathway

The metabolic activation of 5-FU is a complex process involving multiple enzymatic steps. 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[8] FdUMP inhibits thymidylate synthase (TS), a critical enzyme for de novo DNA synthesis, leading to a "thymineless death."[1][8][9] FUTP and FdUTP are incorporated into RNA and DNA, respectively, causing disruption of their normal functions.[1][8] A significant portion of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in its breakdown.[1][10]

Figure 1: Metabolic pathway of 5-Fluorouracil (5-FU).
Experimental Workflow for 5-FU-¹⁵N₂ Tracer Studies

A typical workflow for an in vitro 5-FU-¹⁵N₂ tracer study involves several key steps, from cell culture to data analysis. The process begins with seeding cancer cells and allowing them to adhere. Subsequently, the cells are treated with 5-FU-¹⁵N₂ for a defined period. After the labeling period, metabolites are extracted from the cells. The extracts are then analyzed by LC-MS/MS to identify and quantify the ¹⁵N-labeled metabolites. Finally, the data is processed and analyzed to determine the metabolic flux through the various pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Cancer Cell Line Selection A Cell Seeding start->A end End: Data Interpretation B Cell Adherence (24h) A->B C Treatment with 5-FU-15N2 B->C D Metabolite Extraction C->D E Sample Derivatization (Optional) D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Metabolite Identification & Quantification G->H H->end

Figure 2: Experimental workflow for 5-FU-¹⁵N₂ tracer studies.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with 5-FU-¹⁵N₂

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 5-Fluorouracil-¹⁵N₂ (isotopic purity >98%)

  • 6-well or 12-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the cancer cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C with 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare the treatment medium by dissolving 5-FU-¹⁵N₂ in complete cell culture medium to the desired final concentration. A typical concentration range for in vitro studies is 1-50 µM. The optimal concentration should be determined empirically for each cell line.

  • Cell Treatment:

    • On the day of the experiment, remove the existing medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared 5-FU-¹⁵N₂ containing medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours). A time-course experiment is recommended to understand the kinetics of 5-FU metabolism.

  • Metabolite Extraction:

    • At each time point, remove the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to stop metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and transfer to a new tube.

    • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Materials:

  • Metabolite extracts from Protocol 1

  • SpeedVac concentrator or nitrogen evaporator

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • Autosampler vials

Procedure:

  • Sample Drying:

    • Dry the metabolite extracts completely using a SpeedVac concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS method (e.g., 95% LC-MS grade water with 0.1% formic acid, 5% acetonitrile).

  • Centrifugation:

    • Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.

  • Transfer to Vials:

    • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Data Presentation

Quantitative data from 5-FU-¹⁵N₂ tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize the results.

Table 1: Example LC-MS/MS Parameters for 5-FU and its Metabolites

ParameterSetting
LC System UPLC/HPLC System
Column HILIC or C18 column (e.g., Phenomenex Luna HILIC, 150 mm x 2.00 mm, 3 µm)[2]
Mobile Phase A 10 mM Ammonium Formate in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 - 0.4 mL/min[11][12]
Column Temperature 40°C[2]
Injection Volume 5 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)[11]
MRM Transitions To be determined for ¹⁵N-labeled compounds

Table 2: Template for Reporting Fractional Enrichment of 5-FU Metabolites

Time Point (hours)% ¹⁵N₂-5-FU% ¹⁵N₂-FUMP% ¹⁵N₂-FUDP% ¹⁵N₂-FUTP% ¹⁵N₂-FdUMP
0
2
4
8
12
24

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low signal intensity of labeled metabolites Inefficient metabolite extractionOptimize extraction solvent and procedure.
Low cell numberIncrease the number of cells seeded.
Insufficient labeling timeIncrease the incubation time with 5-FU-¹⁵N₂.
High variability between replicates Inconsistent cell numbersEnsure accurate cell counting and seeding.
Incomplete metabolite extractionStandardize the extraction procedure.
Pipetting errorsUse calibrated pipettes and careful technique.
Poor chromatographic peak shape Inappropriate mobile phaseOptimize the mobile phase composition.
Column degradationUse a guard column and ensure proper sample cleanup.[11]
Sample overloadDilute the sample or inject a smaller volume.

Conclusion

The protocols and guidelines presented here provide a robust framework for conducting 5-Fluorouracil-¹⁵N₂ tracer studies. These experiments can yield valuable insights into the metabolism and mechanism of action of this important chemotherapeutic agent, ultimately contributing to the development of more effective cancer therapies. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluorouracil-15N2 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 5-Fluorouracil-15N2 (5-FU-15N2) concentration in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used in research?

A1: this compound is a stable isotope-labeled version of the chemotherapy drug 5-Fluorouracil (5-FU). The nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope 15N. This labeling makes it a powerful tool in metabolic studies, allowing researchers to trace the uptake and metabolic fate of 5-FU within cells using techniques like mass spectrometry. Its primary applications include metabolic flux analysis and as an internal standard for quantifying unlabeled 5-FU in biological samples with high accuracy.

Q2: What is the primary mechanism of action of 5-Fluorouracil?

A2: 5-Fluorouracil is an antimetabolite drug that, once inside a cell, is converted into several active metabolites. These metabolites exert their cytotoxic effects primarily through two mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) binds to and inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of rapidly dividing cancer cells.

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This incorporation disrupts the structure and function of these nucleic acids, leading to errors in DNA replication and protein synthesis, ultimately triggering cell death.

Q3: How do I prepare and store a this compound stock solution?

A3: For optimal stability, it is recommended to prepare stock solutions of this compound and store them at low temperatures. A common practice is to dissolve the compound in a suitable solvent like DMSO or sterile water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable. When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use in cell culture.

Q4: What is a good starting concentration range for optimizing 5-FU-15N2 in my experiments?

A4: The optimal concentration of 5-FU-15N2 is highly dependent on the cell line, experimental duration, and the specific endpoint being measured (e.g., cytotoxicity vs. metabolic labeling). Based on published data for unlabeled 5-FU, a broad starting range for cytotoxicity assays would be from 0.1 µM to 100 µM. For metabolic labeling studies, a lower, non-toxic concentration range is often preferred to minimize perturbations to the metabolic network. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. Ensure proper mixing of reagents in all wells.
Inaccurate Drug Concentration Prepare fresh dilutions of 5-FU-15N2 from a validated stock solution for each experiment. Verify the concentration of your stock solution using a spectrophotometer or another analytical method.
Cell Line Instability or Contamination Regularly perform cell line authentication (e.g., STR profiling). Routinely test for mycoplasma contamination. Use cells within a consistent and low passage number range.
Issue 2: Suboptimal or No Detectable 15N Incorporation in Metabolites
Possible Cause Troubleshooting Step
5-FU-15N2 Concentration is Too Low Increase the concentration of 5-FU-15N2 in a stepwise manner. Ensure the concentration is sufficient for uptake and metabolism without causing significant cytotoxicity if the goal is to study metabolic pathways in viable cells.
Incubation Time is Too Short Extend the incubation time with 5-FU-15N2 to allow for sufficient uptake and incorporation into downstream metabolites. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
Inefficient Cellular Uptake Verify the expression of nucleoside transporters in your cell line, as they are involved in 5-FU uptake. Some cell lines may have inherent resistance to 5-FU.
Rapid Drug Efflux Check for the overexpression of drug efflux pumps (e.g., ABC transporters) in your cell line, which can actively remove 5-FU from the cell.
Issues with Analytical Detection (Mass Spectrometry) Optimize the mass spectrometer settings for the detection of 15N-labeled metabolites. Use a 13C/15N2-labeled 5-FU as an internal standard to correct for matrix effects and improve quantification. Ensure your extraction protocol is efficient for the target metabolites.

Data Presentation: 5-Fluorouracil IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Fluorouracil in a selection of human cancer cell lines. These values can serve as a reference for determining a starting concentration range for your experiments. Note that IC50 values can vary depending on the assay method, exposure time, and specific cell line passage number.

Cell LineCancer TypeExposure TimeIC50 (µM)Citation
HCT 116Colon Cancer1 day185[1]
HCT 116Colon Cancer3 days11.3[1]
HCT 116Colon Cancer5 days1.48[1]
HT-29Colon Cancer5 days11.25[1]
A549Lung Cancer48 hours5.03
MCF-7Breast Cancer72 hours2.3 - 13.0[2]
HepG2Liver Cancer72 hours21.9 - 43.2[2]
LoVoColon Cancer24 hours0.01 - 10
WiDrColon Cancer24 hours0.01 - 10[3]
Caco-2Colon Cancer24 hours0.01 - 10[3]
MKN45Gastric Cancer72 hoursVaries[4]
MKN74Gastric Cancer72 hoursVaries[4]
KATOIIIGastric Cancer72 hoursVaries[4]
NCI-N87Gastric Cancer72 hoursVaries[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 5-FU-15N2 for Cytotoxicity Assays

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-FU-15N2 on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of 5-FU-15N2 in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-FU-15N2. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the 5-FU-15N2 concentration to determine the IC50 value.

Protocol 2: Sample Preparation for Metabolic Labeling Analysis with 5-FU-15N2

This protocol provides a general workflow for preparing cell samples for mass spectrometry-based analysis of 15N incorporation from 5-FU-15N2.

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)

  • This compound

  • Ice-cold PBS

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Treatment: Treat cells with the predetermined optimal concentration of 5-FU-15N2 for the desired labeling time.

  • Metabolism Quenching and Cell Harvesting:

    • Place the cell culture plates on ice.

    • Quickly aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a well of a 6-well plate).

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully transfer the supernatant (containing the extracted metabolites) to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract using a nitrogen evaporator or a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

  • Reconstitution: Immediately before analysis, reconstitute the dried pellets in a suitable solvent for your LC-MS/MS method (e.g., a mixture of water and acetonitrile).

Visualizations

5-Fluorouracil_Metabolic_Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR UP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA FUTP->RNA RNA Polymerase FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA DNA Polymerase DNA_Synthesis Inhibition of DNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA_Synthesis Leads to

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Determine_IC50 2. Determine IC50 of 5-FU-15N2 (MTT Assay) Cell_Culture->Determine_IC50 Optimize_Concentration 3. Optimize Labeling Concentration (Non-toxic dose) Determine_IC50->Optimize_Concentration Labeling 4. Metabolic Labeling (Incubate with 5-FU-15N2) Optimize_Concentration->Labeling Quenching_Harvesting 5. Quench Metabolism & Harvest Cells (Ice-cold methanol) Labeling->Quenching_Harvesting Metabolite_Extraction 6. Metabolite Extraction Quenching_Harvesting->Metabolite_Extraction LC_MS 7. LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis 8. Data Analysis (Metabolic Flux Analysis) LC_MS->Data_Analysis

Caption: Workflow for optimizing 5-FU-15N2 concentration.

References

Technical Support Center: 5-Fluorouracil-15N2 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing isotopic interference when using 5-Fluorouracil-15N2 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (5-Fluorouracil) overlaps with the signal of its stable isotope-labeled internal standard (this compound). This can lead to inaccuracies in quantification. The primary concern is the contribution of the naturally occurring heavy isotopes of the unlabeled 5-Fluorouracil to the mass channel of the this compound, which can artificially inflate the internal standard's signal and lead to an underestimation of the analyte concentration.

Q2: What are the primary causes of isotopic interference in 5-FU analysis?

A2: The main causes include:

  • Natural Isotope Abundance: Unlabeled 5-Fluorouracil contains a small percentage of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N). At high concentrations of 5-Fluorouracil, the signal from these heavy isotopes can spill over into the mass channel being monitored for the 15N2-labeled internal standard.

  • Impurity of the Internal Standard: The this compound internal standard may contain a small amount of the unlabeled 5-Fluorouracil as an impurity.

  • In-source Fragmentation: Fragmentation of the analyte or internal standard in the mass spectrometer's ion source can potentially generate ions with m/z ratios that interfere with the targeted signals.

Q3: How can I assess the purity of my this compound internal standard?

A3: To assess the purity, you can acquire a mass spectrum of a high-concentration solution of the this compound standard alone. Look for the presence of a signal at the m/z of the unlabeled 5-Fluorouracil. The intensity of this signal relative to the signal of the 15N2-labeled compound will give you an indication of the level of isotopic impurity.

Q4: What are the acceptable limits for intra- and inter-assay variation in a validated 5-FU bioanalytical method?

A4: For a validated bioanalytical method, the intra- and inter-assay precision and accuracy should generally be within ±15%, except for the lower limit of quantification (LLOQ), where it should be within ±20%.[1] A study on the determination of 5-FU in plasma using HPLC-tandem mass spectrometry reported intra- and inter-assay variations of less than 6%.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 5-Fluorouracil using a 15N2-labeled internal standard.

Issue 1: Non-linear calibration curve, especially at high analyte concentrations.
Potential Cause Recommended Action
Isotopic Contribution from Analyte: The signal from naturally occurring heavy isotopes of 5-Fluorouracil is interfering with the this compound signal.1. Optimize MRM Transitions: Select Multiple Reaction Monitoring (MRM) transitions that are less prone to interference. If possible, choose fragment ions that do not contain the labeled nitrogen atoms for the internal standard, although this is not always feasible. 2. Use a Correction Algorithm: Implement a mathematical correction to account for the natural isotopic abundance. This involves determining the contribution of the M+2 isotopologue of 5-FU to the 15N2-5-FU signal and subtracting it.[4][5] 3. Lower the Concentration of the Internal Standard: This can reduce the relative contribution of the analyte's isotopic signal to the internal standard's signal, but must be carefully balanced to ensure adequate signal intensity for the IS.
Impurity in Internal Standard: The this compound contains unlabeled 5-Fluorouracil.1. Characterize the Internal Standard: Analyze a pure solution of the internal standard to determine the percentage of unlabeled analyte. 2. Use a Different Lot of Internal Standard: If the impurity level is high, obtain a new, higher-purity batch of the 15N2-labeled internal standard.
Issue 2: Poor peak shape (tailing, fronting, or splitting).
Potential Cause Recommended Action
Column Contamination: Buildup of matrix components on the analytical column.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 3. Optimize Sample Preparation: Improve the sample clean-up procedure to remove more of the interfering matrix components.
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for 5-Fluorouracil.1. Adjust Mobile Phase pH: 5-Fluorouracil is an acidic compound; ensure the mobile phase pH is appropriate for good peak shape. 2. Optimize Gradient Elution: Adjust the gradient profile to ensure symmetrical peak elution.
Injection of a Strong Solvent: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.1. Match Sample Solvent to Mobile Phase: Reconstitute the sample in a solvent that is as close as possible in composition to the initial mobile phase.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting 5-Fluorouracil from plasma samples.

  • To 300 µL of plasma, add 30 µL of the this compound internal standard solution.[3]

  • Vortex the sample to ensure thorough mixing.

  • Add a protein precipitating agent, such as a solution of 2-propanol:ethyl acetate (16:84).[1]

  • Vortex the mixture vigorously for several minutes to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Operating Conditions

The following table summarizes typical starting conditions for the analysis of 5-Fluorouracil and this compound. These may need to be optimized for your specific instrumentation and application.

ParameterTypical Value
LC Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A: Ammonium acetate (e.g., 1 mM) in waterB: Acetonitrile[1]
Flow Rate 0.15 mL/min[1]
Column Temperature 40 °C[1]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transition (5-FU) m/z 128.97 > 41.82[1]
MRM Transition (5-FU-15N2) m/z 131 > 43[3]
Cone Voltage 35 V[3]
Collision Energy 15 eV[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 5-FU-15N2 Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject chromatography Chromatographic Separation ms_detection Mass Spectrometric Detection (MRM) integrate Peak Integration ms_detection->integrate calculate_ratio Calculate Analyte/IS Ratio integrate->calculate_ratio calibration Quantify using Calibration Curve calculate_ratio->calibration correction Apply Isotopic Interference Correction calibration->correction

Caption: Experimental workflow for 5-Fluorouracil analysis.

troubleshooting_logic start Inaccurate Quantification or Non-Linear Calibration check_interference Suspect Isotopic Interference? start->check_interference check_purity Check IS Purity check_interference->check_purity check_concentration High Analyte Concentration? check_interference->check_concentration check_purity->check_concentration Pure new_is Source New Internal Standard check_purity->new_is Impure implement_correction Implement Correction Algorithm check_concentration->implement_correction Yes optimize_mrm Optimize MRM Transitions check_concentration->optimize_mrm Yes other_issues Investigate Other Issues (e.g., Matrix Effects, Peak Shape) check_concentration->other_issues No

Caption: Troubleshooting logic for isotopic interference.

References

Technical Support Center: Enhancing 5-Fluorouracil-15N2 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of 5-Fluorouracil-15N2 (5-FU-15N2).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of 5-Fluorouracil and its isotopically labeled internal standards like this compound in biological matrices.[1][2][3][4] This technique offers high specificity and low limits of detection, often in the low ng/mL to sub-ng/mL range.[2][4][5][6]

Q2: Why am I observing a low signal or poor sensitivity for 5-FU-15N2 in my LC-MS/MS analysis?

A2: Several factors can contribute to low sensitivity:

  • Suboptimal Ionization: 5-FU is a polar molecule and its ionization efficiency can be highly dependent on the mobile phase pH and the ionization source settings. Electrospray ionization (ESI) in negative mode is commonly used for 5-FU detection.[1][2][4]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can suppress the ionization of 5-FU-15N2, leading to a lower signal.[1]

  • Inefficient Sample Preparation: Poor recovery of 5-FU-15N2 during sample extraction will result in lower concentrations being introduced to the LC-MS/MS system.

  • Inadequate Chromatographic Separation: Poor peak shape or co-elution with interfering substances can reduce the signal-to-noise ratio.

  • Instrumental Issues: A contaminated ion source, incorrect mass spectrometer settings (e.g., collision energy, cone voltage), or a failing detector can all lead to decreased sensitivity.

Q3: How can I improve the recovery of 5-FU-15N2 during sample preparation?

A3: The choice of sample preparation technique is critical. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A suitable organic solvent (e.g., ethyl acetate) is used to extract 5-FU from the aqueous sample.[4]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, significantly improving sensitivity.[2] Strong anion-exchange SPE cartridges have been successfully used for 5-FU extraction.[2]

Q4: What are the optimal LC conditions for 5-FU-15N2 analysis?

A4: While specific conditions vary, here are some general guidelines:

  • Column: A C18 column is frequently used for reversed-phase chromatography.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be effective for retaining and separating polar compounds like 5-FU.[5]

  • Mobile Phase: A combination of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer is typical. The pH of the aqueous phase can significantly impact retention and peak shape. Using a 100% aqueous mobile phase has also been reported to give adequate retention and good peak shape on specific HPLC columns.[4]

  • Flow Rate: Typical flow rates for conventional HPLC are around 0.3-0.5 mL/min, while UPLC systems use lower flow rates.[4][5]

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape.[2]

Q5: How does the metabolism of 5-Fluorouracil affect its detection?

A5: 5-Fluorouracil is extensively metabolized in the body into various active and inactive compounds.[7][8][9] The primary enzyme responsible for its catabolism is dihydropyrimidine dehydrogenase (DPD).[1] Understanding the metabolic pathway is crucial as it can inform which metabolites to monitor and can help in troubleshooting unexpected results, such as rapid degradation of the parent drug in samples.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Signal for 5-FU-15N2 Instrument not tuned or calibrated for the specific m/z transitions.Tune and calibrate the mass spectrometer for the precursor and product ions of 5-FU-15N2.
Incorrect ionization mode.Ensure the mass spectrometer is operating in negative electrospray ionization (ESI) mode.[1][2]
Sample degradation.5-FU solutions can be sensitive to storage conditions. Store samples appropriately (e.g., protected from light, at a suitable temperature) to prevent degradation.[10]
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH.Adjust the pH of the aqueous mobile phase. For acidic compounds like 5-FU, a slightly basic pH can sometimes improve peak shape.[5]
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Replace the analytical column. Use of a guard column can help extend the life of the analytical column.[4]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Dirty ion source.Clean the ion source components (e.g., capillary, skimmer).
Inefficient sample cleanup.Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[2]
Inconsistent Results/Poor Reproducibility Variable sample extraction recovery.Ensure consistent execution of the sample preparation protocol. Use of an internal standard (like 5-FU-15N2) should correct for recovery variations.[3]
Sample instability in the autosampler.Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the analyte.
Fluctuations in instrument performance.Regularly perform system suitability tests to monitor instrument performance.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 5-Fluorouracil achieved by various LC-MS/MS methods reported in the literature.

MethodMatrixLLOQ/LODReference
HPLC-MS/MSPlasma0.05 µM (LOD)[1][3]
UPLC-MS/MSAqueous Humor10.5 ng/mL (LLOQ)[5]
LC-MS/MSHuman Plasma10 ng/mL (LLOQ)[4]
GC-MS (NICI)Human Plasma0.39 ng/mL (Quantitation Limit)[6]
LC-MS/MSMouse Plasma0.1 ng/mL (Linear Range Start)[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Parameters for 5-FU Detection

These are starting parameters that should be optimized for your specific instrument and column.

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, <2 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 5-Fluorouracil: m/z 129 -> 42

    • This compound: m/z 131 -> 43

  • Key MS Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Collision Energy

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add 5-FU-15N2 Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the detection of this compound.

5FU_Metabolic_Pathway FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA_Incorp RNA Incorporation (RNA Dysfunction) FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage TS_Inhibition->DNA_Damage

Caption: Anabolic pathway of 5-Fluorouracil leading to its cytotoxic effects.

References

Technical Support Center: 5-Fluorouracil-15N2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 5-Fluorouracil-15N2 (5-FU-15N2) during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to address specific issues you may encounter.

Q1: What are the common causes for low recovery of this compound?

Low recovery of 5-FU-15N2 can stem from several factors throughout the experimental workflow, from sample collection and storage to sample preparation and analysis. Key areas to investigate include:

  • Sample Handling and Storage: 5-Fluorouracil (5-FU) is susceptible to degradation under certain conditions. Improper storage temperature, exposure to light, and incorrect pH can all lead to a loss of the compound.

  • Sample Preparation: Inefficient extraction, improper protein precipitation, or issues with the reconstitution solvent can result in significant loss of the analyte before it even reaches the analytical instrument.

  • Analytical Method: Suboptimal chromatographic conditions, incorrect mass spectrometry settings, or the presence of interfering substances can all contribute to poor detection and quantification.

Q2: My reconstituted sample is cloudy after extraction. What could be the cause and how can I fix it?

A cloudy reconstituted solution often indicates the precipitation of either the analyte or other matrix components that are not soluble in the reconstitution solvent.

  • Cause: This can happen if the reconstitution solvent is too different in polarity from the extraction solvent. For example, if you have dried down a sample extracted with a mixture of acetonitrile and methanol and then tried to reconstitute it in a highly aqueous solution like 0.1% formic acid, some components may not redissolve properly.[1]

  • Troubleshooting Steps:

    • Optimize Reconstitution Solvent: Try a reconstitution solvent that is more similar in composition to your initial mobile phase. A small percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) in your aqueous reconstitution solvent can improve solubility.

    • Vortex and Sonicate: Ensure thorough mixing by vortexing and sonicating the sample after adding the reconstitution solvent.

    • Centrifugation: If cloudiness persists, centrifuge the sample at high speed and carefully transfer the clear supernatant for analysis. This will prevent particulates from clogging your HPLC column.[1]

Q3: I'm observing significant variability in my results. What should I investigate?

Result variability can be introduced at multiple stages. A systematic approach to troubleshooting is recommended.

  • Intra- and Inter-Assay Variation: High variation within the same batch of samples (intra-assay) or between different batches (inter-assay) points to issues with the reproducibility of your method. Published methods for 5-FU analysis often report intra- and inter-assay variations of less than 6%.[2][3] If your variation is higher, consider the following:

    • Pipetting Accuracy: Ensure all pipettes are calibrated and that your technique is consistent.

    • Evaporation: During sample preparation, minimize the time samples are left open to the air, especially when working with small volumes or volatile solvents.

    • Inconsistent Timing: For time-sensitive steps, such as incubation or centrifugation, ensure the timing is consistent for all samples.

  • Sample Collection and Handling:

    • Contamination: Avoid drawing samples from the administration line to prevent contamination with exogenous 5-FU.[4]

    • Stabilizer: Use a sample stabilizer immediately after blood draw if required by your protocol to prevent enzymatic degradation. Falsely low results may be obtained otherwise.[4]

    • Interfering Substances: Patients should avoid chocolate and caffeine-containing foods and beverages for at least 8 hours before sample collection, as these can interfere with the assay. Theophylline is also a known interferent.[4]

Q4: What are the optimal storage conditions for 5-Fluorouracil samples?

The stability of 5-FU is highly dependent on storage conditions.

  • Temperature:

    • Refrigeration (4°C): Be cautious with refrigeration, as crystallization can occur, especially at higher concentrations. For plastic bags containing 0.2 mg/mL of 5-FU in 0.9% NaCl, crystallization was observed within 48 hours. At concentrations of 10 and 50 mg/mL, crystals formed in less than 24 hours.[5] Do not send specimens on ice or refrigerate them if the protocol specifies room temperature transport.[4]

    • Freezing (-20°C or -80°C): 5-FU solutions can be stable when frozen. One study showed that 5-FU at 8 mg/mL in 0.9% sodium chloride was stable for 79 days at -20°C and for an additional 28 days at 5°C after thawing.[6] Stock solutions of this compound can be stored at -80°C for 6 months or at -20°C for 1 month.[7]

  • Light: 5-FU should be protected from light.[8] Storing samples in the dark can improve stability. For instance, at 50 mg/mL, storage in the dark at 21°C resulted in no more than a 2% degradation after 7 days.[5]

  • pH: 5-FU is more stable in neutral to slightly alkaline solutions. It shows noticeable hydrolysis in acidic solutions (pH 5-7) but is more stable at pH 7.4 and 8.0.[9] Basic conditions (e.g., in the presence of a strong base) can cause significant and rapid degradation.[10]

Data on 5-Fluorouracil Stability and Recovery

The following tables summarize quantitative data from various studies on the stability and recovery of 5-Fluorouracil.

Table 1: Stability of 5-Fluorouracil under Different Storage Conditions

ConcentrationStorage ContainerTemperatureLight ConditionDurationDegradation
50 mg/mLCassettes & Syringes21°CDark7 days< 2%
50 mg/mLCassettes & Syringes21°CDark14 days~10%
50 mg/mLCassettes & Syringes21°CDark30 days~18%
0.2 mg/mLPlastic Bags (in 0.9% NaCl)4°CNot specified48 hoursCrystallization
10 & 50 mg/mLNot specified4°CNot specified< 24 hoursCrystallization
8 mg/mLPVC Bags (in NS)-20°CNot specified79 daysStable
8 mg/mLPVC Bags (in NS)5°C ± 3°CNot specified28 days (post-thaw)Stable

Data compiled from studies on 5-Fluorouracil stability.[5][6]

Table 2: Reported Recovery and Variation in 5-Fluorouracil Analytical Methods

Analytical MethodMatrixRecovery RateIntra-Assay VariationInter-Assay Variation
HPLC-Tandem Mass SpectrometryPlasma> 97%< 6%< 6%
RP-HPLCNot specified104.69% (spiked degraded sample)< 2% (RSD)< 2% (RSD)

Data from studies validating analytical methods for 5-FU quantification.[2][3][8]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of 5-Fluorouracil.

Protocol 1: Plasma Sample Preparation for HPLC-Tandem Mass Spectrometry

This protocol is adapted from a method using this compound as an internal standard.[3]

  • Sample Collection: Collect blood samples in appropriate collection tubes.

  • Internal Standard Addition: To 300 µL of plasma, add 30 µL of the internal standard solution (this compound).

  • Protein Removal:

    • Use a Microcon YM-30 filter (or equivalent) to deproteinize the sample by centrifugation.

  • Acidification:

    • To 70 µL of the deproteinized plasma sample, add 2 µL of 25% (w/v) formic acid.

  • Injection:

    • Inject 50 µL of the final prepared sample into the HPLC system.

Protocol 2: RP-HPLC Method for 5-Fluorouracil Quantification

This protocol provides a general framework for the analysis of 5-FU using reversed-phase HPLC.[8][11][12]

  • Chromatographic System: A standard HPLC system with a UV or photodiode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • An isocratic mobile phase consisting of a buffer and an organic modifier is common. Examples include:

      • Acetonitrile and water (10:90, v/v).[11]

      • Methanol and phosphate buffer (e.g., pH 6.9) in a ratio of 3:97 (v/v).[12]

      • 50mM KH2PO4 (pH 5.0).[8]

  • Flow Rate: Typically 1.0 to 1.2 mL/min.[8][11]

  • Detection Wavelength: 265 nm or 254 nm.[8][11]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

  • Sample Preparation:

    • Prepare a stock solution of 5-FU in water (e.g., 1.0 mg/mL).

    • Create a series of standard solutions by diluting the stock solution to generate a calibration curve (e.g., in the range of 0.1-10 µg/mL or 10-100 µg/mL).[8][11]

    • Filter all samples and standards through a 0.22 µm or 0.45 µm filter before injection.[11][12]

Visualizations

The following diagrams illustrate key workflows and pathways related to 5-Fluorouracil analysis.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Plasma Sample Stabilize Add Stabilizer Immediately Collect->Stabilize Store Store Appropriately (-20°C or -80°C, protect from light) Stabilize->Store Add_IS Add 5-FU-15N2 Internal Standard Store->Add_IS Deproteinize Remove Proteins (e.g., filtration) Add_IS->Deproteinize Extract Extract 5-FU (if necessary) Deproteinize->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Component Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify against Calibration Curve Detect->Quantify

Figure 1. A generalized experimental workflow for the analysis of this compound.

G cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) cluster_effects Cytotoxic Effects FU 5-Fluorouracil (5-FU) FUMP FUMP (Fluorouridine monophosphate) FU->FUMP FdUMP FdUMP (Fluorodeoxyuridine monophosphate) FU->FdUMP DPD DPD Enzyme FU->DPD FUDP FUDP FUMP->FUDP FUTP FUTP (Fluorouridine triphosphate) FUDP->FUTP RNA_Incorp RNA Incorporation FUTP->RNA_Incorp FdUDP FdUDP FdUMP->FdUDP TS_Inhibit Thymidylate Synthase Inhibition FdUMP->TS_Inhibit FdUTP FdUTP (Fluorodeoxyuridine triphosphate) FdUDP->FdUTP DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp FUH2 DHFU (Dihydrofluorouracil) DPD->FUH2

Figure 2. A simplified metabolic pathway of 5-Fluorouracil (5-FU).

References

Technical Support Center: Resolving Co-eluting Peaks with 5-Fluorouracil-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using 5-Fluorouracil-¹⁵N₂ as an internal standard in quantitative bioanalysis and may be encountering challenges with chromatographic co-elution.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Fluorouracil (5-FU) prone to co-elution with its ¹⁵N₂-labeled internal standard or other matrix components?

A1: 5-Fluorouracil is a small, polar molecule, which makes it challenging to retain on traditional reversed-phase chromatography columns.[1][2] It often elutes near the void volume, where many other polar endogenous compounds from biological matrices also elute, increasing the risk of co-elution.[1] While the ¹⁵N₂-labeled internal standard is chemically identical, slight differences in chromatographic behavior can sometimes occur, or matrix effects can impact one more than the other, leading to apparent co-elution or interference.

Q2: My 5-FU and 5-FU-¹⁵N₂ peaks are broad and not well-retained. How can I improve their chromatography?

A2: Poor retention and peak shape are common issues with 5-FU. Consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[1][3][4][5] Alternatively, if using a reversed-phase column, ensure it is compatible with 100% aqueous mobile phases to prevent dewetting.[2] Adjusting the pH of the mobile phase or adding a basic modifier to your sample solvent can also improve peak shape and retention.[3]

Q3: Can I use mass spectrometry to resolve co-eluting peaks of 5-FU and 5-FU-¹⁵N₂?

A3: Yes, this is the primary advantage of using a stable isotope-labeled internal standard. Even if the peaks are not fully separated chromatographically, a tandem mass spectrometer (MS/MS) can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[6] You will need to set up specific multiple reaction monitoring (MRM) transitions for both 5-FU and 5-FU-¹⁵N₂. For example, the transition for 5-FU might be m/z 129 -> 42, while for ¹⁵N₂-5-FU it would be m/z 131 -> 43.[6]

Q4: What are the initial steps I should take if I suspect co-elution with a matrix component?

A4: First, confirm the interference by analyzing blank matrix samples (e.g., plasma from a subject not dosed with the drug) and comparing the chromatograms to those of your samples and standards. If a peak is present at the same retention time as your analyte in the blank matrix, you have a co-eluting interference. The next step is to optimize your sample preparation to remove the interfering component or adjust your chromatographic method to separate the peaks.

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions to Resolve Co-elution

This guide provides a systematic approach to modifying your LC-MS/MS method to achieve chromatographic separation of 5-FU from interfering peaks.

cluster_0 Troubleshooting Workflow start Co-elution Observed check_retention Is Retention Time > 2x Void Time? start->check_retention improve_retention Improve Retention: - Switch to HILIC column - Use 100% aqueous compatible C18 - Adjust mobile phase pH check_retention->improve_retention No adjust_mobile_phase Modify Mobile Phase: - Change organic solvent (ACN vs. MeOH) - Adjust buffer concentration/pH - Introduce ion-pairing agent (use with caution for MS) check_retention->adjust_mobile_phase Yes improve_retention->adjust_mobile_phase optimize_gradient Optimize Gradient Profile: - Steeper gradient for faster elution - Shallower gradient for better resolution adjust_mobile_phase->optimize_gradient change_column Change Stationary Phase: - Different HILIC chemistry (e.g., amide, diol) - Pentafluorophenyl (PFP) for alternative selectivity optimize_gradient->change_column end Peaks Resolved change_column->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

1. Switching to HILIC Chromatography:

If you are using a standard C18 column and observing co-elution near the void volume, switching to a HILIC column is a highly effective strategy.

  • Experimental Protocol: HILIC Method for 5-FU Analysis

    • Column: Phenomenex Luna HILIC (150 mm x 2.00 mm, 3 µm, 200 Å)[3]

    • Mobile Phase A: 100 mM Ammonium Formate in water[3]

    • Mobile Phase B: Acetonitrile[3]

    • Gradient:

      • 0-2.0 min: 90% B

      • 2.0-4.0 min: 90% to 50% B

      • 4.0-6.0 min: 50% B

      • 6.1-11.0 min: 90% B (re-equilibration)[3]

    • Flow Rate: 0.3 mL/min (adapted from similar methods)

    • Column Temperature: 40°C[3]

    • Injection Volume: 10 µL

2. Modifying the Mobile Phase:

  • Adjusting pH: For acidic compounds like 5-FU, using a mobile phase with a slightly basic pH can improve peak shape and retention.[4]

  • Changing Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and may resolve co-eluting peaks.

  • Mobile Phase Additives: The use of additives like ammonium acetate or ammonium formate in the mobile phase can enhance separation and resolution on C18 columns.[7]

Quantitative Data Summary: Representative LC-MS/MS Parameters

The following table summarizes typical parameters from validated methods that have successfully achieved good resolution and sensitivity for 5-FU, demonstrating conditions that minimize the likelihood of co-elution.

ParameterMethod 1 (HILIC)[4]Method 2 (Reversed-Phase)[2]
Analyte 5-Fluorouracil5-Fluorouracil
Internal Standard Allopurinol5-Bromouracil
Column Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm)C18 (50 x 2.1 mm)
Mobile Phase Acetonitrile:10 mM Ammonium Acetate (95:5, v/v)100% Aqueous
Flow Rate 0.3 mL/min0.4 mL/min
Run Time 2.5 min7.0 min
Retention Time 1.13 minNot Specified
Guide 2: Optimizing Sample Preparation to Eliminate Interferences

If chromatographic modifications are insufficient, optimizing your sample preparation can remove interfering components before analysis.

cluster_1 Sample Preparation Troubleshooting start Co-elution with Matrix Component ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) - Fast but less clean start->ppt check_cleanliness Is sample clean enough? ppt->check_cleanliness Analyze supernatant l_l Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) - Cleaner than PPT spe Solid-Phase Extraction (SPE) - Most selective - Anion exchange for 5-FU l_l->spe If still not clean l_l->check_cleanliness Analyze extract end Interference Removed spe->end check_cleanliness->l_l No check_cleanliness->end Yes

Caption: Decision tree for optimizing sample preparation.

1. Liquid-Liquid Extraction (LLE):

LLE can provide a cleaner extract than protein precipitation.

  • Experimental Protocol: LLE for 5-FU in Aqueous Humor

    • To your sample, add the internal standard solution.

    • Add ethyl acetate as the extraction solvent.

    • Vortex mix thoroughly.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[4]

2. Solid-Phase Extraction (SPE):

SPE is the most selective sample preparation technique and can be highly effective at removing interferences. For 5-FU, which is anionic under basic conditions, a strong anion-exchange SPE cartridge can be used.[3]

  • Experimental Protocol: Anion-Exchange SPE for 5-FU in Plasma

    • Condition an Oasis MAX SPE cartridge.

    • Add 20% ammonium hydroxide to the plasma sample to raise the pH and ensure 5-FU is in its anionic form.[3]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 5% ammonium hydroxide, followed by methanol, to remove interferences.

    • Elute the 5-FU and internal standard with 1% formic acid in 60:40 methanol:water.[3]

    • Evaporate the eluate and reconstitute for injection.

Quantitative Data Summary: Recovery and Matrix Effects

This table presents typical recovery and matrix effect data from a validated method, indicating the effectiveness of the sample cleanup procedure.[4]

AnalyteQC LevelExtraction Recovery (%)RSD (%)Matrix Effect (%)RSD (%)
5-Fluorouracil Low77.06 ± 4.495.8292.67 ± 2.062.22
Medium83.07 ± 5.576.7092.67 ± 2.062.22
High89.01 ± 4.725.3192.67 ± 2.062.22
Allopurinol (IS) -78.73 ± 1.612.0495.67 ± 2.782.91

By following these troubleshooting guides and implementing the detailed protocols, you can effectively resolve co-eluting peaks in your 5-Fluorouracil-¹⁵N₂ analysis, leading to more accurate and reliable quantitative results.

References

Validation & Comparative

Validating 5-Fluorouracil-15N2 as a Quantitative Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 5-Fluorouracil-15N2 against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of 5-FU Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their chemical and physical similarity to the analyte. However, other structural analogs are also employed. The following tables summarize the performance of this compound and its common alternatives based on key validation parameters.

Table 1: Quantitative Performance Data for 5-Fluorouracil Internal Standards

Internal StandardAnalyteMatrixMethodLinearity (r²)Precision (%RSD)Accuracy (%Recovery)Reference
This compound 5-FluorouracilHuman PlasmaHPLC-MS/MS>0.99<6% (intra- and inter-assay)>97%[1]
Allopurinol 5-FluorouracilRabbit Aqueous HumorUPLC-MS/MS0.9946<8.7% (intra-day), <6.7% (inter-day)90.9% - 98.5%[2]
Propylthiouracil 5-FluorouracilDried Blood SpotUPLC-MS/MS>0.99<7.7% (intra-day)95.6% - 104.4%[3]
5-Chlorouracil 5-FluorouracilMouse PlasmaLC-MS/MSNot ReportedNot ReportedNot Reported[4]

Table 2: Comparison of Key Characteristics of 5-FU Internal Standards

CharacteristicThis compound (SIL)Allopurinol (Structural Analog)Propylthiouracil (Structural Analog)5-Chlorouracil (Structural Analog)
Chemical Similarity Highest (Isotopologue)ModerateModerateHigh
Co-elution Nearly identical retention time with 5-FUDifferent retention timeDifferent retention timeSimilar but distinct retention time
Correction for Matrix Effects ExcellentGoodGoodGood
Potential for Cross-talk Minimal, depends on mass resolutionNoneNoneNone
Commercial Availability Readily availableReadily availableReadily availableReadily available
Cost HigherLowerLowerLower

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of 5-FU using this compound and an alternative internal standard.

Protocol 1: Quantification of 5-FU in Human Plasma using this compound by HPLC-MS/MS

This protocol is adapted from a validated method for the therapeutic drug monitoring of 5-FU.[1]

1. Sample Preparation:

  • To 300 µL of human plasma, add 30 µL of the internal standard solution (1,3-15N2-5FU).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative or positive mode can be optimized.

  • MRM Transitions:

    • 5-FU: m/z 129 → 42

    • 1,3-15N2-5FU: m/z 131 → 43

  • Data Analysis: Quantify 5-FU concentration by comparing the peak area ratio of 5-FU to 1,3-15N2-5FU against a calibration curve.

Protocol 2: Quantification of 5-FU in Dried Blood Spots using Propylthiouracil by UPLC-MS/MS

This protocol is based on a method developed for monitoring 5-FU levels from dried blood spots (DBS).[3]

1. Sample Preparation:

  • Punch out a 3 mm disc from the DBS card.

  • Place the disc in a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard solution (propylthiouracil in methanol).

  • Add 400 µL of extraction solvent (e.g., 2-Propanol:ethyl acetate 16:84).

  • Vortex for 15 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm).

  • Mobile Phase: Acetonitrile and 1 mM ammonium acetate (95:5, v/v).

  • Flow Rate: 0.15 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • MRM Transitions:

    • 5-FU: m/z 128.97 → 41.82

    • Propylthiouracil: m/z 168.97 → 57.88

  • Data Analysis: Calculate the 5-FU concentration using the peak area ratio of 5-FU to propylthiouracil and a standard calibration curve.

Visualizing Key Pathways and Workflows

To further aid in understanding, the following diagrams illustrate the metabolic pathway of 5-Fluorouracil and a comparative workflow for its quantification.

5-Fluorouracil Metabolic Pathway cluster_anabolism Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) FU 5-Fluorouracil FUMP Fluorouridine monophosphate FU->FUMP OPRT FUDR Fluorodeoxyuridine FU->FUDR UP FUDP Fluorouridine diphosphate FUMP->FUDP UMPK FUTP Fluorouridine triphosphate FUDP->FUTP NDPK FdUDP Fluorodeoxyuridine diphosphate FUDP->FdUDP RNR RNA RNA FUTP->RNA FdUMP Fluorodeoxyuridine monophosphate FUDR->FdUMP TK FdUMP->FdUDP TMPK TS_inhibition TS_inhibition FdUMP->TS_inhibition Inhibits Thymidylate Synthase (TS) FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP NDPK DNA DNA FdUTP->DNA FU_cat 5-Fluorouracil DHFU Dihydrofluorouracil FU_cat->DHFU DPD FUPA Fluoro-β-ureidopropionate DHFU->FUPA DPYS FBAL Fluoro-β-alanine FUPA->FBAL UPB1

Figure 1. Metabolic pathway of 5-Fluorouracil (5-FU).

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_is_options Internal Standard Options sample Biological Sample (e.g., Plasma, DBS) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation, LLE, SPE) add_is->extraction is_sil This compound (Stable Isotope Labeled) add_is->is_sil is_analog Structural Analogs (Allopurinol, Propylthiouracil, etc.) add_is->is_analog evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration calibration->result

Figure 2. Comparative workflow for 5-FU quantification.

References

A Comparative Guide to 5-Fluorouracil-15N2 and 13C-labeled 5-FU for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and metabolic studies, the use of stable isotope-labeled internal standards is crucial for accurate quantification and mechanistic understanding of drug action. This guide provides an objective comparison between two common isotopologues of the widely used anticancer drug 5-Fluorouracil (5-FU): 5-Fluorouracil-15N2 (¹⁵N₂-5-FU) and ¹³C-labeled 5-FU. This comparison is based on their application in analytical techniques, supported by experimental data.

Core Applications and Performance

The primary application for ¹⁵N₂-5-FU is as an internal standard in mass spectrometry (MS)-based quantification of 5-FU in biological matrices.[1][2][3] In contrast, ¹³C-labeled 5-FU serves a dual purpose: as an internal standard for MS quantification and as a tracer in nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis (MFA) to probe the metabolic fate of 5-FU.[4][5][6]

Performance in Mass Spectrometry-Based Quantification

Both ¹⁵N₂-5-FU and ¹³C,¹⁵N₂-5-FU have been successfully employed as internal standards to improve the accuracy and precision of 5-FU quantification by correcting for matrix effects and variations in sample processing. The following tables summarize their performance in different analytical setups.

Table 1: Performance of ¹⁵N₂-5-FU as an Internal Standard in HPLC-MS/MS [1][2]

ParameterValue
Analytical MethodHPLC-tandem mass spectrometry
Lower Limit of Detection (LOD)0.05 µM
Intra-assay Variation< 6%
Inter-assay Variation< 6%
Recovery> 97%

Table 2: Performance of ¹³C,¹⁵N₂-5-FU as an Internal Standard in UPLC-MS/MS [4]

ParameterValue
Analytical MethodUPLC-tandem mass spectrometry
Calibration Range20–2000 ng/mL
Total Precision (RSD)≤ 9.0%
Repeatability (RSD)≤ 9.0%
Matrix Effect CompensationYielded matrix factor ranges of 0.94 to 0.98 (low conc.) and 0.96 to 1.05 (high conc.)

The data indicates that both isotopologues perform excellently as internal standards, providing high precision, accuracy, and recovery in the quantification of 5-FU in plasma samples. The choice between them for MS-based quantification may depend on commercial availability, cost, and the specific mass transitions being monitored.

Advanced Applications of ¹³C-labeled 5-FU

Beyond its role as an internal standard, ¹³C-labeling of 5-FU opens up avenues for detailed mechanistic and structural studies that are not possible with ¹⁵N₂-5-FU.

NMR Spectroscopy for Structural Biology

¹³C-labeled 5-FU, often in combination with ¹⁹F labeling, is a powerful tool in NMR spectroscopy to study the structure and interactions of 5-FU-containing RNA.[5] By incorporating ¹⁹F-¹³C 5-fluorouridine into RNA, researchers can probe local structural changes and binding events with small molecules.[5] The ¹⁹F-¹³C spin pair provides enhanced sensitivity and resolution for these studies.[5]

Metabolic Flux Analysis

¹³C-labeled 5-FU is instrumental in metabolic flux analysis (MFA) to trace the metabolic pathways of 5-FU within cells.[6][7][8] By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can quantify the activity of various metabolic pathways involved in the activation and catabolism of 5-FU.[7][8] This information is critical for understanding the mechanisms of action and resistance to 5-FU.[9]

Experimental Protocols

Quantification of 5-FU in Plasma using ¹⁵N₂-5-FU and HPLC-MS/MS

This protocol is adapted from the methodology described by van Kuilenburg et al.[1]

  • Sample Preparation: Plasma samples are spiked with ¹⁵N₂-5-FU as an internal standard.

  • Chromatography: Reversed-phase HPLC is used for separation.

  • Mass Spectrometry: Detection is performed using electrospray ionization tandem mass spectrometry in the multiple-reaction monitoring (MRM) mode. The transitions monitored are m/z 129 → 42 for 5-FU and m/z 131 → 43 for ¹⁵N₂-5-FU.[2]

  • Quantification: The concentration of 5-FU is determined by comparing the peak area ratio of 5-FU to ¹⁵N₂-5-FU against a calibration curve.

Quantification of 5-FU in Plasma using ¹³C,¹⁵N₂-5-FU and UPLC-MS/MS

This protocol is based on the method detailed by Waters Corporation.[4]

  • Sample Preparation: 50 µL of plasma is mixed with 5 µL of 10 µg/mL ¹³C,¹⁵N₂-5-FU internal standard in methanol. After vortexing, 500 µL of ethyl acetate with 0.1% formic acid is added for liquid-liquid extraction. The supernatant is evaporated and reconstituted in 75 µL of 0.1% formic acid in water.

  • Chromatography: An ACQUITY UPLC HSS PFP Column is used with a water (A) and acetonitrile (B) mobile phase gradient on an ACQUITY UPLC I-Class System.

  • Mass Spectrometry: A Xevo TQD Mass Spectrometer is used for detection.

  • Quantification: The concentration of 5-FU is calculated based on the ratio of the analyte peak area to the internal standard peak area.

Chemoenzymatic Synthesis of ¹⁹F-¹³C 5-Fluorouridine-5′-triphosphate (5FUTP) for NMR Studies

This protocol is a summary of the method described by Scott et al.[5]

  • Chemical Synthesis of 5-FU: [5-¹⁹F, 5-¹³C, 6-²H]-5FU is synthesized from unlabeled potassium cyanide, ¹³C-labeled bromoacetic acid, and unlabeled or ¹⁵N-labeled urea. The resulting uracil is fluorinated using Selectfluor and deuterated.

  • Enzymatic Coupling: The synthesized 5-FU is enzymatically coupled to ¹³C-labeled D-ribose using enzymes from the pentose phosphate pathway to produce [1′,5-¹³C₂, 5-¹⁹F, 6-²H]-5FUTP.

  • In Vitro Transcription: The labeled 5FUTP is then incorporated into RNA using in vitro transcription.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_MS Workflow for 5-FU Quantification using Isotope-Labeled Standards cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Isotope-Labeled 5-FU (¹⁵N₂- or ¹³C-labeled) Plasma_Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction LC_Separation LC Separation (HPLC or UPLC) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification based on Peak Area Ratios MS_Detection->Quantification

Caption: Workflow for 5-FU quantification using stable isotope-labeled internal standards.

Metabolic_Pathway_5FU Metabolic Activation and Catabolism of 5-Fluorouracil cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) 5FU 5-Fluorouracil (5-FU) FUR Fluorouridine (FUR) 5FU->FUR FdUR Fluorodeoxyuridine (FdUR) 5FU->FdUR DHFU Dihydrofluorouracil (DHFU) 5FU->DHFU FUMP Fluorouridine monophosphate (FUMP) FUR->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_Damage RNA Damage FUTP->RNA_Damage FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FdUR->FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUMP->DNA_Damage FUPA α-Fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL

Caption: Simplified metabolic pathways of 5-Fluorouracil (5-FU).

Conclusion

References

comparative analysis of 5-Fluorouracil-15N2 uptake in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize quantitative data related to 5-FU effects and metabolism in various cancer cell lines. This data provides an indirect comparison of drug uptake and subsequent cellular response.

Table 1: Comparative Cytotoxicity of 5-Fluorouracil in Colon and Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SW-480Colon Cancer>10
T84Colon Cancer~20
MCF-7Breast Cancer~5
T47DBreast Cancer~20

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater sensitivity to the drug.

Table 2: Intracellular Concentrations of 5-FU and its Metabolites in Parental and 5-FU-Resistant Colorectal Cancer Cells (LIM1215)

CompoundParental Cells5-FU-Resistant Cells
5-FUNo significant differenceNo significant difference
FdUMP (active metabolite)Significantly higherSignificantly lower
FURD (metabolite)Significantly higherSignificantly lower

This table highlights that resistance to 5-FU is associated with a significant reduction in the intracellular levels of its active metabolites, rather than a difference in the uptake of the parent drug itself.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are generalized protocols for assessing 5-FU uptake and cytotoxicity.

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of 5-FU on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a range of 5-FU concentrations and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Quantification of Intracellular 5-Fluorouracil and its Metabolites by LC-MS/MS

This protocol allows for the precise measurement of intracellular drug and metabolite concentrations.

  • Cell Culture and Treatment: Culture the desired cell lines to approximately 80-90% confluency and treat with 5-FU for a specified time.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization or scraping.

    • Lyse the cells using a suitable method, such as methanol-based extraction, to release intracellular contents.[2]

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Perform a protein precipitation step, if necessary.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate 5-FU and its metabolites using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 5-FU and its metabolites.

    • Determine the intracellular concentrations in the cell lysates by comparing their peak areas to the standard curve.

    • Normalize the results to the cell number or total protein content.

Mandatory Visualization

Signaling Pathway of 5-Fluorouracil Uptake and Metabolism

The following diagram illustrates the key pathways involved in the cellular uptake and metabolic activation of 5-FU. 5-FU enters the cell via nucleoside transporters and is then converted into its active metabolites, which exert cytotoxic effects by inhibiting thymidylate synthase (TS) and incorporating into RNA and DNA.[3][4]

5-FU Signaling Pathway 5-Fluorouracil (5-FU) Uptake and Metabolic Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell 5-FU_ext 5-Fluorouracil (5-FU) 5-FU_int 5-FU 5-FU_ext->5-FU_int Nucleoside Transporters (e.g., hENT1) FUMP FUMP 5-FU_int->FUMP OPRT FUR FUR 5-FU_int->FUR UP FUDR FUDR 5-FU_int->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_incorporation RNA Incorporation -> RNA Damage FUTP->RNA_incorporation FUR->FUMP UK FdUMP FdUMP FUDR->FdUMP TK FdUDP FdUDP FdUMP->FdUDP TS_inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_inhibition FdUTP FdUTP FdUDP->FdUTP DNA_incorporation DNA Incorporation -> DNA Damage FdUTP->DNA_incorporation dUMP dUMP dTMP dTMP dUMP->dTMP TS

Caption: 5-FU Uptake and Metabolic Pathway

Experimental Workflow for 5-FU Uptake Analysis

The diagram below outlines a typical workflow for a comparative analysis of 5-FU uptake in different cell lines.

Experimental Workflow Experimental Workflow for 5-FU Uptake Analysis cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Culture Cell Lines (e.g., Cell Line A, Cell Line B) Seeding Seed Cells in Plates Cell_Culture->Seeding 5FU_Treatment Treat with 5-FU (with or without 15N2 label) Seeding->5FU_Treatment Harvesting Harvest Cells 5FU_Treatment->Harvesting Extraction Extract Intracellular Metabolites Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Intracellular 5-FU and Metabolites LCMS->Quantification Comparison Compare Uptake between Cell Lines Quantification->Comparison

References

evaluating the performance of different 5-Fluorouracil-15N2 analytical platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Fluorouracil (5-FU) and its isotopically labeled internal standard, 5-Fluorouracil-15N2, is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This guide provides a comprehensive comparison of the most prevalent analytical platforms used for this purpose, supported by experimental data to aid in the selection of the most suitable methodology for specific research needs.

The primary analytical techniques for 5-Fluorouracil analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each platform offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample throughput, and cost.

Performance Comparison of Analytical Platforms

The choice of an analytical platform for 5-FU analysis is often dictated by the required sensitivity and the complexity of the biological matrix being analyzed. The following table summarizes the key performance metrics for the most commonly employed methods.

Analytical PlatformLower Limit of Quantitation (LLOQ)Precision (%RSD)Accuracy/Recovery (%)Sample Preparation
LC-MS/MS 0.05 µM - 20 ng/mL[1][2][3]< 15%[2][4]85.24 - 104.14% / >97%[2]Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction[4][5]
GC-MS ~5 ng/mL[6]Not explicitly statedNot explicitly statedDerivatization required[7]
HPLC-UV 5 ng/mL - 0.040 µg/mL[8][9]< 10%[10]~96%[9]Solid-Phase Extraction or Liquid-Liquid Extraction[10][9]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for each of the discussed platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for 5-FU quantification due to its high sensitivity and specificity.[5][11][12]

Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample, add an internal standard solution (5-Fluorouracil-13C15N2 or this compound).[3]

  • Add 500 µL of ethyl acetate containing 0.1% formic acid.[3]

  • Vortex for 30 seconds and centrifuge.[3]

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in a suitable solvent, such as 0.1% formic acid in water, for injection into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: ACQUITY UPLC I-Class System or similar.[3]

  • Column: ACQUITY UPLC HSS PFP Column (2.1 x 100 mm, 1.8 µm) or a Phenomenex Luna HILIC column (3 µm, 150 mm × 2.00 mm).[3][5]

  • Mobile Phase: A gradient of aqueous mobile phase (e.g., water with 0.1% formic acid or 100 mM ammonium formate) and an organic mobile phase (e.g., acetonitrile or methanol).[1][5]

  • Mass Spectrometer: Xevo TQD Mass Spectrometer or a tandem quadrupole system.[3][5]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-fragment ion transitions for 5-FU (e.g., m/z 129 -> 42) and its labeled internal standard (e.g., 5-FU-15N2, m/z 131 -> 43).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for 5-FU analysis but requires derivatization to increase the volatility of the analyte.[7]

Sample Preparation and Derivatization:

  • Extract 5-FU from plasma samples.

  • Convert the extracted 5-FU to a volatile derivative, for instance, by treating it with a derivatizing agent like DTFMBzBr to form its di-N-ditrifluoromethylbenzyl derivative.[7]

GC-MS Conditions:

  • Detection: The analysis is typically performed using negative ion chemical ionization (NICI) and selected ion monitoring (SIM) to detect specific ions of the derivatized 5-FU.[7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method compared to mass spectrometry-based techniques, though it may offer lower sensitivity.[8][12]

Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the 5-FU and internal standard.

  • Inject the eluate into the HPLC system.[9]

Chromatographic Conditions:

  • Column: A C18 column, such as a Nova-park C18 (3.9 × 150 mm, 4.6 μm) or an Atlantis dC18 (4.6 x 250 mm, 5-μm), is commonly used.[8][13]

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of a phosphate buffer (e.g., 5 mmol/L KH2PO4, pH 6.0) and methanol (e.g., 96:4, v/v), is often employed.[10][13]

  • Detection: The UV detector is typically set to a wavelength of 254 nm or 265 nm for the detection of 5-FU.[10][13]

Visualizing Workflows and Pathways

To better illustrate the processes involved in 5-Fluorouracil analysis and its mechanism of action, the following diagrams have been generated.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing Plasma Plasma Sample Extraction Extraction (LLE, SPE, or PP) Plasma->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS HPLC_UV HPLC-UV Extraction->HPLC_UV GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_UV->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Generalized workflow for the analysis of 5-Fluorouracil.

5FU_Metabolism FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA RNA FUTP->RNA FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA DNA FdUTP->DNA

Figure 2: Anabolic pathway of 5-Fluorouracil leading to cytotoxicity.

References

Safety Operating Guide

Proper Disposal of 5-Fluorouracil-15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 5-Fluorouracil-15N2, a vital component of research and drug development, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its handling and disposal.

5-Fluorouracil (5-FU), including its isotopically labeled form this compound, is a potent chemotherapeutic agent that requires stringent disposal protocols. The "-15N2" designation indicates labeling with a stable, non-radioactive isotope of nitrogen. Therefore, the disposal procedures are dictated by the chemical hazardous nature of 5-Fluorouracil, not by radiological concerns.[1] Improper disposal can pose significant risks to human health and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemotherapy-rated gloves, a lab coat, and safety glasses.[2] All handling of this compound should be performed within a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation exposure.[2] In the event of a spill, the area should be evacuated of unprotected personnel, and cleanup should be performed by trained individuals using appropriate spill kits.[3] All materials used in the cleanup must be disposed of as hazardous waste.[2][3]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is contingent on its classification as either "trace" or "bulk" chemotherapy waste. This distinction is crucial for regulatory compliance and cost-effective waste management.

Step 1: Waste Categorization

The first critical step is to determine the category of the this compound waste. The classification depends on the amount of residual drug present.

Waste CategoryDescriptionExamples
Trace Chemotherapy Waste Contains less than 3% of the original drug by weight.[4][5]Empty vials, syringes, IV bags, tubing, gloves, gowns, and other PPE with minimal contamination.[5][6]
Bulk Chemotherapy Waste Contains more than 3% of the original drug by weight.[4][5]Partially used vials, syringes, IV bags; materials from a significant spill cleanup.[4]

Step 2: Waste Segregation and Containerization

Proper segregation of waste streams is essential to prevent cross-contamination and ensure correct disposal.

  • Trace Chemotherapy Waste:

    • Place non-sharp trace waste into designated yellow chemotherapy waste containers.[4][5][6] These containers are typically incinerated.[5][6]

    • Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant, yellow "Chemo Sharps" container.[6]

  • Bulk Chemotherapy Waste:

    • This is considered a Resource Conservation and Recovery Act (RCRA) hazardous waste.[4][5]

    • All bulk chemotherapy waste must be collected in a black, DOT-approved hazardous waste container.[4][5] These containers are specifically designed for hazardous materials and will be transported by a licensed hazardous waste handler.

Step 3: Labeling and Storage

All waste containers must be clearly labeled.

  • Yellow Containers (Trace Waste): Label with "Trace Chemotherapy Waste" and "Incinerate Only."

  • Black Containers (Bulk Waste): Label as "Hazardous Waste" and include the chemical name (this compound) and any other required hazard communication.

Store filled waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

Step 4: Disposal and Documentation

The final disposal of this compound waste must be conducted by a certified hazardous waste management company. It is illegal and unsafe to dispose of this chemical waste down the drain or in the regular trash.[2][7] Maintain meticulous records of all disposed chemotherapy waste, in line with your institution's policies and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Categorization cluster_2 Step 2: Segregation and Containerization cluster_3 Step 3: Labeling and Storage cluster_4 Step 4: Final Disposal start Generate 5-FU-15N2 Waste categorize Is residual drug > 3% by weight? start->categorize trace_waste Trace Chemotherapy Waste categorize->trace_waste No bulk_waste Bulk Chemotherapy Waste (RCRA Hazardous) categorize->bulk_waste Yes sharp_check Is it a sharp? trace_waste->sharp_check black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container yellow_container Place in Yellow Waste Container sharp_check->yellow_container No chemo_sharps Place in Yellow 'Chemo Sharps' Container sharp_check->chemo_sharps Yes label_trace Label: 'Trace Chemo' & 'Incinerate' yellow_container->label_trace chemo_sharps->label_trace label_bulk Label: 'Hazardous Waste' & Chemical Name black_container->label_bulk secure_storage Store in Designated Secure Area label_trace->secure_storage label_bulk->secure_storage disposal Arrange Pickup by Certified Hazardous Waste Vendor secure_storage->disposal

References

Personal protective equipment for handling 5-Fluorouracil-15N2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluorouracil-15N2. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment. 5-Fluorouracil is a hazardous drug, and its isotopically labeled forms must be handled with the same level of caution.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Gloves Double pair of chemotherapy-rated gloves (ASTM D6978 tested).[3] Inner glove under the gown cuff, outer glove over the cuff.[3][4] Nitrile or latex materials are recommended.[4][5]
Gown Disposable, lint-free, polyethylene-coated polypropylene or other laminate material gown that is impervious to chemotherapy drugs.[1][3] It should have a solid front and close in the back.[3]
Eye & Face Protection Safety glasses with side shields or goggles.[6][7] A full face shield should be worn in addition to goggles whenever there is a risk of splashing.[3][4]
Respiratory Protection A NIOSH-certified N95 respirator is suitable for most situations.[3][4] For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[3]
Footwear Closed-toe shoes are required.[5] Shoe covers should be worn in handling areas and removed before exiting to prevent the spread of contamination.[3][7]
Head & Hair Covering Full-coverage head and hair covers are recommended, including beard and moustache covers if applicable.[3]

Operational and Disposal Plans

Receiving and Storage:

  • Personnel receiving shipments of this compound should be trained in hazardous drug handling and wear appropriate PPE, including at least one pair of chemotherapy-tested gloves.[2]

  • Inspect packages for any signs of damage upon arrival. If damage is suspected, full PPE should be worn, including double gloves, a gown, eye protection, and a respirator.[2]

  • Store this compound in tightly closed containers in a cool, well-ventilated, and restricted-access area.[6][7]

Handling and Preparation:

  • All handling and preparation of this compound, especially when dealing with the powder form, should be conducted within a certified chemical fume hood or a Class II, Type B biological safety cabinet (BSC) to minimize inhalation exposure.[5][6]

  • Before beginning work, cover the work surface with a plastic-backed absorbent pad. This should be changed after each procedure or in the event of a spill.[7]

  • Don all required PPE as specified in the table above before handling the compound.

  • Wash hands thoroughly with soap and water before donning and after removing gloves.[6][8]

  • Transport all materials containing this compound in a secondary, sealed container to prevent spills during movement within the facility.[7]

Spill Management:

  • In case of a spill, immediately evacuate all non-essential personnel from the area.[6]

  • Personnel involved in the cleanup must wear full PPE, as outlined in the table.[6] Hazardous drug spill kits should be readily available.[2]

  • Collect powdered material using a method that avoids dust generation.[6] For liquid spills, use absorbent materials from the spill kit.

  • Clean the spill area thoroughly with a detergent solution followed by water.[7][9]

  • All materials used for cleanup must be disposed of as hazardous waste.[6]

Disposal Plan:

  • All items contaminated with this compound, including empty containers, gloves, gowns, absorbent pads, and cleaning materials, are considered hazardous waste.[5][7][10]

  • Dispose of all contaminated waste in clearly labeled, sealed containers designated for chemotherapy or hazardous chemical waste.[7][10]

  • Do not dispose of any waste containing this compound down the sink or in the regular trash.[7][9]

  • Follow all local, regional, and national regulations for the disposal of hazardous waste.[6][8]

Workflow for Safe Handling and Disposal

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Full PPE prep_area->don_ppe prep_surface Prepare Work Surface don_ppe->prep_surface handle_compound Handle/Prepare This compound prep_surface->handle_compound transport Transport in Secondary Container handle_compound->transport spill Spill? handle_compound->spill Potential decontaminate Decontaminate Work Surfaces transport->decontaminate dispose_waste Dispose of Contaminated Waste as Hazardous decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill->handle_compound No spill->dispose_waste Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.